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Foundational

The Chemical Architecture and Applications of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid: A Comprehensive Whitepaper

As the demand for highly specific, metabolically stable therapeutics increases, the integration of conformationally constrained unnatural amino acids into drug discovery pipelines has become paramount. 7-Fluoro-1,2,3,4-t...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly specific, metabolically stable therapeutics increases, the integration of conformationally constrained unnatural amino acids into drug discovery pipelines has become paramount. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid represents a privileged heterocyclic scaffold that bridges the gap between rigidified peptidomimetics and small-molecule neurotherapeutics.

This technical guide dissects the physicochemical properties, mechanistic utility, and synthetic methodologies of this critical building block, providing drug development professionals with a comprehensive framework for its application.

Structural and Physicochemical Profiling

The structural architecture of 7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is defined by a bicyclic tetrahydroquinoline (THQ) core, modified by a highly electronegative fluorine atom at the C7 position and a carboxylic acid at the C2 position. This specific arrangement creates a rigidified, bicyclic analog of phenylalanine and pipecolic acid 1.

Quantitative Data Summary
PropertyValueRationale / Pharmacological Impact
IUPAC Name 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acidDefines the core nitrogen-containing heterocycle.
Molecular Formula C10H10FNO2-
Molecular Weight 195.19 g/mol Falls well within the optimal Lipinski Rule of 5 range, facilitating excellent blood-brain barrier (BBB) penetration.
Stereocenters 1 (at C2 position)Requires asymmetric synthesis; the (S)-enantiomer is typically utilized to mimic the spatial orientation of L-amino acids.
H-Bond Donors 2 (-NH, -COOH)Facilitates critical anchoring interactions within target receptor active sites.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and dictates the zwitterionic nature of the molecule at physiological pH.
Mechanistic Impact of Functionalization
  • The 7-Fluoro Modification: The introduction of fluorine at the 7-position serves a dual purpose. First, its strong electron-withdrawing inductive effect modulates the pKa of the adjacent secondary amine, preventing non-specific basic interactions that often lead to off-target toxicity. Second, it drastically improves the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation at a common metabolic soft spot.

  • The 2-Carboxyl Modification: The C2 carboxylic acid transforms the THQ core into an unnatural α-amino acid. This allows the molecule to be seamlessly integrated into solid-phase peptide synthesis (SPPS) workflows, locking the resulting peptide backbone into a predictable, protease-resistant conformation [[1]]().

Applications in Advanced Drug Discovery

The unique spatial geometry of the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid scaffold has led to its deployment across several high-value therapeutic areas.

NMDA Receptor Antagonism (CNS Therapeutics)

Derivatives of the THQ-2-carboxylic acid scaffold are highly potent, competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site on the GluN1 subunit 2. For example, the structurally related clinical candidate L-689,560 utilizes a halogenated THQ core to induce a conformational shift in the receptor's ligand-binding domain, effectively controlling the tension of the transmembrane ion channel 3. The 7-fluoro substituent enhances this binding by occupying a specific lipophilic pocket within the GluN1 cleft.

Oncology and NF-κB Inhibition

Recent structure-activity relationship (SAR) studies have identified tetrahydroquinoline-2-carboxamides as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity 4. The rigid THQ core acts as an optimal vector, projecting attached pharmacophores into the target protein's binding interface, resulting in significant cytotoxicity against human cancer cell lines (e.g., MDA-MB-231, PC-3) [[5]]().

Synthetic Workflows and Experimental Protocols

Because the biological activity of THQ derivatives is highly stereodependent (the (2S)-enantiomer is often orders of magnitude more potent than the (2R)-enantiomer), establishing the C2 stereocenter with high enantiomeric excess (ee) is critical 6.

SynthesisWorkflow A 7-Fluoroquinoline-2-carboxylic acid B Esterification (MeOH, H+) A->B C Methyl 7-fluoroquinoline-2-carboxylate B->C D Asymmetric Hydrogenation (Chiral Catalyst, H2) C->D E Methyl (2S)-7-fluoro-THQ-2-carboxylate D->E F Saponification (LiOH, H2O/THF) E->F G (2S)-7-Fluoro-1,2,3,4-tetrahydroquinoline- 2-carboxylic acid F->G

Workflow for the asymmetric synthesis of (2S)-7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Self-Validating Protocol: Asymmetric Synthesis of the (2S)-Isomer

Phase 1: Esterification of the Precursor

  • Action: Suspend 7-fluoroquinoline-2-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H2​SO4​ and reflux for 12 hours.

  • Causality: Free carboxylic acids strongly coordinate to and poison the chiral transition-metal catalysts used in asymmetric hydrogenation. Converting the acid to a methyl ester prevents catalyst deactivation and dramatically increases solubility in organic solvents.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline-retained free acid and the emergence of a high-Rf spot confirms 100% conversion.

Phase 2: Transition-Metal-Catalyzed Asymmetric Hydrogenation

  • Action: Transfer the purified methyl 7-fluoroquinoline-2-carboxylate to a high-pressure Parr reactor. Add 1 mol% of a chiral Iridium complex (e.g., [Ir(COD)(chiral−phosphine)]BArF ) in anhydrous dichloromethane. Pressurize with H2​ (50 atm) and stir at room temperature for 24 hours.

  • Causality: Biomimetic asymmetric reduction or transition-metal catalysis is required to break the aromaticity of the pyridine ring while setting the stereocenter 6. The chiral ligand creates a sterically demanding environment that directs the delivery of hydrogen exclusively to the Re-face of the quinoline ring, establishing the (2S) stereocenter.

  • Self-Validation Check: Analyze an aliquot via Chiral HPLC to confirm the enantiomeric excess (ee > 95%). The complete saturation of the nitrogen-containing ring is confirmed by the disappearance of the aromatic C3 and C4 protons in 1H -NMR.

Phase 3: Saponification and Isoelectric Isolation

  • Action: Dissolve the methyl (2S)-7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate in a 3:1 mixture of THF and water. Add 1.5 equivalents of LiOH at 0°C. Stir for 4 hours, then carefully acidify the mixture to pH 4 using 1M HCl.

  • Causality: LiOH provides mild, irreversible cleavage of the methyl ester. Performing this strictly at 0°C prevents the base-catalyzed epimerization of the newly formed, sensitive C2 stereocenter. Acidifying to the compound's isoelectric point (pH ~4) forces the zwitterionic amino acid to crash out of the aqueous solution.

  • Self-Validation Check: The precipitation of the product at pH 4 acts as an internal purification mechanism. LC-MS analysis of the filtered solid must confirm the exact mass [M+H]+=196.2 , with an absolute absence of the residual methyl ester peak.

References

  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI.[Link]

  • EMDB-21676: GluN1b-GluN2B NMDA receptor in complex with SDZ 220-040 and L689,... PDBj.[Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters.[Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Dalian Institute of Chemical Physics.[Link]

  • Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist. ACS Publications.[Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC - NIH.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, demonstratin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide focuses on a specific, promising subclass: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives. We will delve into their primary mechanism of action, drawing upon established knowledge of structurally similar compounds and outlining the experimental methodologies required for their characterization. This document will serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics targeting neurological disorders.

Introduction: The Therapeutic Potential of Tetrahydroquinolines

The tetrahydroquinoline core is a versatile pharmacophore found in numerous biologically active molecules, with applications ranging from anticancer and antimicrobial to neurotropic agents.[1] The introduction of a fluorine atom at the 7-position and a carboxylic acid at the 2-position creates a class of compounds with significant potential for modulating key neurological pathways. Understanding the precise mechanism by which these derivatives exert their effects is paramount for their rational design and clinical translation.

Core Mechanism of Action: Antagonism of the NMDA Receptor Glycine Site

The NMDA Receptor: A Key Player in Synaptic Plasticity

The NMDA receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[5] For the NMDA receptor to become activated, two events must occur simultaneously: the binding of the neurotransmitter glutamate and the binding of a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[5]

Kynurenic Acid and its Analogs: The Foundation for Understanding

Kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) is a well-established antagonist of excitatory amino acid receptors, including the NMDA receptor where it acts at the glycine site.[4][6] Derivatives of KYNA have been extensively synthesized and studied to improve its potency and pharmacokinetic properties, such as its limited ability to cross the blood-brain barrier.[4] 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives are considered structural analogs of kynurenic acid, and thus, their mechanism of action is inferred to be similar. The removal of the 4-oxo group and the introduction of a fluorine atom are key modifications that influence the compound's interaction with the receptor.

The Role of the 7-Fluoro Substitution

The introduction of a fluorine atom at the 7-position of the tetrahydroquinoline ring system can significantly impact the molecule's properties. Fluorine is a highly electronegative atom that can alter the electronic distribution of the aromatic ring, potentially leading to enhanced binding affinity for the target receptor. Furthermore, the fluorine substitution can improve metabolic stability and bioavailability, which are desirable properties for drug candidates.

Signaling Pathway

The antagonistic action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives at the NMDA receptor glycine site directly inhibits the downstream signaling cascade. By preventing the binding of the co-agonist, these compounds allosterically inhibit the opening of the ion channel, even in the presence of glutamate. This leads to a reduction in Ca2+ influx and subsequent downstream signaling events.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA GluN1/GluN2 Ca_channel Ca2+ Channel (Closed) NMDA->Ca_channel No Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Downstream No Ca2+ Influx Glutamate->NMDA Binds to GluN2 Glycine Glycine Glycine->NMDA Binds to GluN1 Antagonist 7-Fluoro-THQ-2-COOH Derivative Antagonist->NMDA Blocks Glycine Binding

Figure 1: Signaling pathway of a 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivative at the NMDA receptor.

Structure-Activity Relationships (SAR)

The potency and selectivity of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives as NMDA receptor antagonists are highly dependent on the substitution pattern on the quinoline ring.

Position of SubstitutionEffect on ActivityReference
C5, C7 Introduction of electron-withdrawing groups, such as chloro, can increase antagonist potency.[7]
C4 Introduction of a cis-carboxymethyl group can restore antagonist activity when the 4-oxo group is removed.[6]
N1 N-alkylation can modulate activity and pharmacokinetic properties.[8]

The fluorine atom at the 7-position in the compounds of interest is expected to contribute favorably to the overall activity profile, consistent with the observed effects of other electron-withdrawing groups at this position.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of novel 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives, a series of well-established in vitro and in vivo experiments are required.

In Vitro Assays

Objective: To determine the binding affinity of the test compounds for the glycine site of the NMDA receptor.

Protocol:

  • Prepare rat brain membrane homogenates.

  • Incubate the membrane preparation with a radiolabeled ligand specific for the glycine site, such as [3H]DCKA.

  • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

  • After incubation, separate the bound and free radioligand by filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Objective: To functionally assess the antagonist activity of the test compounds at the NMDA receptor.

Protocol:

  • Use Xenopus oocytes expressing cloned rat NMDA receptor subunits (e.g., GluN1a/GluN2C).

  • Perform two-electrode voltage-clamp recordings.

  • Apply glutamate and glycine to elicit an inward current mediated by the NMDA receptor.

  • Co-apply the test compound with the agonists to determine its inhibitory effect on the current.

  • Construct concentration-response curves to determine the IC50 value of the antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Start Synthesized 7-Fluoro-THQ-2-COOH Derivative Binding_Assay Radioligand Binding Assay ([3H]DCKA) Start->Binding_Assay Electrophysiology Electrophysiology (Xenopus Oocytes) Start->Electrophysiology Animal_Model Animal Model of Neurological Disorder Binding_Assay->Animal_Model Determine Affinity (Ki) Electrophysiology->Animal_Model Determine Potency (IC50) Behavioral_Test Behavioral Assessments Animal_Model->Behavioral_Test Assess Therapeutic Efficacy

Figure 2: Experimental workflow for characterizing the mechanism of action.

In Vivo Studies

Following in vitro characterization, promising compounds should be evaluated in animal models of neurological disorders where NMDA receptor hyperexcitability is implicated, such as epilepsy or neuropathic pain. These studies are crucial for establishing the therapeutic potential and in vivo efficacy of the derivatives.

Broader Biological Context and Potential for Other Mechanisms

While the primary mechanism of action is antagonism of the NMDA receptor, it is important to consider other potential biological activities of tetrahydroquinoline derivatives. Some studies have reported antioxidant properties for this class of compounds.[9] Additionally, depending on the specific substitutions, derivatives can interact with other targets. For instance, certain tetrahydroquinoline derivatives have been identified as RORγ inverse agonists.[10] Therefore, comprehensive profiling of novel 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives should include counter-screening against a panel of other relevant receptors and enzymes to ensure target selectivity.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives represent a promising class of compounds with a well-defined and therapeutically relevant mechanism of action: competitive antagonism at the glycine site of the NMDA receptor. Their structural relationship to kynurenic acid provides a strong foundation for their continued investigation. Through a systematic approach involving in vitro and in vivo characterization, as outlined in this guide, the full therapeutic potential of these derivatives can be elucidated, paving the way for the development of novel treatments for a range of neurological and psychiatric disorders.

References

  • PubChem. 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. 2024. Available from: [Link]

  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs - ResearchGate. Available from: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Effective Activation by Kynurenic Acid and Its Aminoalkylated Derivatives on M-Type K+ Current - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis - Frontiers. Available from: [Link]

  • Kynurenic acid and its analogues - JMPAS. Available from: [Link]

  • Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. 2022. Available from: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. Available from: [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones - Oriental Journal of Chemistry. Available from: [Link]

  • Expanding the tetrahydroquinoline pharmacophore - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Negative allosteric modulators of NMDA receptors with GluN2B subunit: synthesis of β-aminoalcohols by epoxide opening and subsequent rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC. National Center for Biotechnology Information. Available from: [Link]

  • 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid — Chemical Substance Information - NextSDS. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Competitive Gly/NMDA receptor antagonists | Request PDF - ResearchGate. Available from: [Link]

  • Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Foundational

A Strategic Guide to the In Vitro Toxicological Assessment of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Abstract This technical guide provides a comprehensive framework for conducting in vitro toxicity studies of the novel compound, 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. In the absence of existing specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting in vitro toxicity studies of the novel compound, 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. In the absence of existing specific data for this molecule, this document outlines a robust, tiered testing strategy grounded in established toxicological principles and regulatory guidelines. The proposed workflow is designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's safety profile, from initial cytotoxicity screening to in-depth mechanistic studies. The methodologies described herein are based on the known toxicities of structurally related quinolone and fluoroquinolone compounds and adhere to standards set forth by the Organisation for Economic Co-operation and Development (OECD). The guide emphasizes the causality behind experimental choices, provides detailed protocols, and includes data interpretation strategies to build a comprehensive, self-validating toxicological dossier.

Introduction: The Need for a Predictive In Vitro Toxicity Strategy

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid belongs to the quinolone family, a class of compounds with broad biological activities.[1][2] Fluoroquinolones, in particular, are widely used as broad-spectrum antibiotics.[1][3] However, this class is also associated with a range of adverse effects, including central nervous system manifestations, phototoxicity, and cardiotoxicity.[4][5] Therefore, a thorough and early assessment of the toxicological profile of any new quinolone derivative is paramount for drug development.

In vitro toxicity testing is a critical first step in safety assessment, offering a rapid, cost-effective, and ethical alternative to animal testing for screening and hazard identification.[6][7][8] This guide proposes a tiered approach, beginning with broad cytotoxicity assessments and progressing to more specific, mechanism-based assays to identify potential target organ toxicities and de-risk development.[9]

Tier 1: Foundational Cytotoxicity Assessment

The initial phase aims to determine the concentration range at which the compound elicits general cellular toxicity. This is crucial for defining concentrations for subsequent, more sensitive mechanistic assays.[8] A multi-assay, multi-cell line approach is recommended to avoid misleading results and identify potential cell-type-specific toxicity.

Recommended Assays for Basal Cytotoxicity

Three distinct assays are proposed to measure different cytotoxicity endpoints:

  • MTT Assay (Metabolic Activity): Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12][13] A decrease in this activity is an early indicator of cellular dysfunction.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a marker of necrosis.

  • Neutral Red Uptake (NRU) Assay (Lysosomal Integrity): Assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in lysosomes. This is a well-established method often used to estimate starting doses for in vivo studies under OECD Guidance Document 129.[14][15][16]

Cell Line Panel

A diverse panel of human cell lines is recommended to screen for potential organ-specific toxicity:

  • HepG2 (Hepatocellular Carcinoma): A widely used model for assessing potential drug-induced liver injury (DILI).[17][18][19]

  • HEK293 (Human Embryonic Kidney): To screen for potential nephrotoxicity.

  • SH-SY5Y (Neuroblastoma): To identify potential neurotoxicity.

  • Balb/c 3T3 (Mouse Fibroblast): A standard cell line for basal cytotoxicity testing as per OECD guidelines.[15]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for the initial cytotoxicity assessment.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cell Lines (HepG2, HEK293, SH-SY5Y, Balb/c 3T3) in 96-well plates expose Treat cells with compound dilutions (e.g., 24, 48, 72 hours) prep_cells->expose prep_compound Prepare Serial Dilutions of Test Compound prep_compound->expose assay_mtt MTT Assay expose->assay_mtt assay_ldh LDH Assay expose->assay_ldh assay_nru NRU Assay expose->assay_nru read Measure Absorbance/ Fluorescence assay_mtt->read assay_ldh->read assay_nru->read calculate Calculate % Viability vs. Control read->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Tier 1 Cytotoxicity Screening Workflow.

Detailed Protocol: MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies.[10][11][13][20]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11][20]

  • Compound Preparation: Prepare a stock solution of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final test concentrations. Include a vehicle control (medium with the highest concentration of solvent used).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound or vehicle control. Incubate for the desired exposure period (e.g., 24 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11] Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[11][12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][12][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 2: Mechanistic Toxicity Evaluation

Based on the IC50 values from Tier 1 and the known toxicities of the quinolone class, a series of more specific assays should be conducted at sub-lethal concentrations to investigate the mechanisms of toxicity.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess a compound's potential to damage genetic material, which can lead to carcinogenicity or heritable defects.[21][22] A standard two-test battery is recommended.[23][24]

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis.[24] It detects gene mutations (point mutations and frameshifts) caused by the compound.[22][24] This assay should be conducted with and without metabolic activation (S9 fraction) to detect potential genotoxicity of metabolites.

  • In Vitro Micronucleus Assay: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[22][25][26] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[22][25] This test is a robust and preferred alternative to the chromosomal aberration assay.[25]

G cluster_ames Ames Test (OECD 471) cluster_mn Micronucleus Test (OECD 487) compound Test Compound dna Cellular DNA compound->dna interacts with point_mutation Point Mutations & Frameshifts dna->point_mutation leads to chromo_damage Chromosome Breaks (Clastogenicity) dna->chromo_damage leads to chromo_loss Chromosome Loss (Aneugenicity) dna->chromo_loss leads to G cluster_pathway Pathophysiological Cascade of hERG Blockade compound Test Compound herg hERG K+ Channel Pore compound->herg:f0 compound->herg:f0 repol Normal Cardiac Repolarization herg->repol Enables herg->repol Enables arrhythmia Torsades de Pointes (Arrhythmia) herg:e->arrhythmia Blockade leads to Delayed Repolarization & Prolonged QT Interval blocked_reopol blocked_reopol qt Normal QT Interval repol->qt Maintains repol->qt Maintains arrhythm arrhythm

Caption: Mechanism of hERG-related Cardiotoxicity.

Data Interpretation and Summary

A systematic presentation of the data is essential for a clear toxicological assessment. All quantitative data should be summarized in a clear, tabular format.

Table 1: Summary of In Vitro Toxicological Profile

Assay TypeEndpointCell Line/SystemResult (e.g., IC50, Fold Change)Interpretation
Cytotoxicity Metabolic ActivityHepG2IC50 = X µMPotency of general toxicity
Membrane IntegrityHepG2IC50 = Y µM
Metabolic ActivityHEK293IC50 = Z µM
Genotoxicity Gene MutationS. typhimuriumNegative/Positive (± S9)Mutagenic potential
Chromosome DamageCHONegative/Positive (± S9)Clastogenic/Aneugenic potential
Hepatotoxicity ROS ProductionHepG2Fold increase at sub-IC50 conc.Indication of oxidative stress
Mitochondrial PotentialHepG2% decrease at sub-IC50 conc.Indication of mitochondrial damage
Cardiotoxicity hERG CurrentHEK293-hERGIC50 = W µMPotential for QT prolongation

Conclusion

This guide outlines a logical and comprehensive in vitro strategy for evaluating the toxicity of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. By following this tiered approach—from broad cytotoxicity screening to specific mechanistic assays for genotoxicity, hepatotoxicity, and cardiotoxicity—researchers can build a robust safety profile. This early, data-driven assessment is crucial for making informed decisions in the drug development pipeline, ensuring that only candidates with an acceptable safety margin proceed to further, more resource-intensive stages of testing.

References

  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • MTT assay protocol. Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • Herg Assay Services. Reaction Biology.
  • MTT Cell Proliferation Assay.
  • MTT Cell Assay Protocol. Checkpoint lab/protocols.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
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Exploratory

The Pharmacokinetics of Fluorinated Tetrahydroquinoline-2-Carboxylic Acid Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold The tetrahydroquinoline-2-carboxylic acid backbone represents a "privileged scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold

The tetrahydroquinoline-2-carboxylic acid backbone represents a "privileged scaffold" in medicinal chemistry, a core structure that has been shown to be a fruitful starting point for the development of a wide range of biologically active agents.[1] Derivatives of this scaffold have been investigated for numerous therapeutic applications.[2] In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[3][4] The introduction of fluorine into a molecule like tetrahydroquinoline-2-carboxylic acid is not a trivial modification; it is a deliberate strategy to modulate its physicochemical properties and, consequently, its pharmacokinetic profile.[5][6]

This guide, intended for drug development professionals, will provide a deep dive into the absorption, distribution, metabolism, and excretion (ADME) of fluorinated tetrahydroquinoline-2-carboxylic acid compounds. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed experimental protocols, empowering researchers to design, execute, and interpret pharmacokinetic studies for this promising class of molecules.

Part 1: The Ripple Effect: How Fluorination Modulates Physicochemical Properties and Pharmacokinetics

The substitution of a hydrogen atom with fluorine, while seemingly minor due to their similar sizes, sets off a cascade of changes in a molecule's electronic and physical nature.[7] These changes are fundamental to understanding the pharmacokinetic behavior of fluorinated tetrahydroquinoline-2-carboxylic acids.

Acidity (pKa) and Lipophilicity (LogP): A Delicate Balance

The carboxylic acid moiety of the core structure is a key determinant of its solubility and interaction with biological targets. Fluorine's powerful electron-withdrawing inductive effect can significantly increase the acidity of the carboxylic acid group (lowering its pKa).[8] This enhanced acidity can improve aqueous solubility at physiological pH.

Simultaneously, the effect of fluorine on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it.[8] This modulation of lipophilicity is critical, as it directly influences membrane permeability, plasma protein binding, and the volume of distribution.[9]

PropertyInfluence of FluorinationConsequence for Pharmacokinetics
Acidity (pKa) Decreases pKa (increases acidity)May increase aqueous solubility at physiological pH, affecting formulation and absorption.
Lipophilicity (LogP/LogD) Can increase or decrease depending on the degree and position of fluorinationDirectly impacts membrane permeability, plasma protein binding, and tissue distribution.

Part 2: The ADME Profile: A Journey Through the Body

Understanding the journey of a fluorinated tetrahydroquinoline-2-carboxylic acid compound from administration to elimination is paramount for its development as a therapeutic agent.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption is the first major hurdle. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[10][11] The permeability of these compounds will be governed by their lipophilicity and their interaction with transporters. The carboxylic acid group may limit passive diffusion, but fluorination can enhance membrane permeation.[12]

A critical consideration is the potential for the compound to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting its absorption.[13]

Distribution: Reaching the Target

Once in the bloodstream, the extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AAG), dictates the concentration of free, pharmacologically active drug.[14][15] Highly lipophilic compounds tend to exhibit higher plasma protein binding.[9] This binding can act as a reservoir, prolonging the drug's half-life, but can also limit its distribution to target tissues.[16] The relationship between a compound's structure and its plasma protein binding is a key parameter to investigate early in development.

Metabolism: The Role of Cytochrome P450 and the "Fluorine Effect"

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a major route of elimination for many drugs and a common source of drug-drug interactions.[17][18] The introduction of fluorine is a well-established strategy to enhance metabolic stability.[7][18]

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen at a known site of metabolic oxidation (a "metabolic hotspot") with a fluorine atom can effectively block metabolism at that position.[7]

  • Metabolic Switching: Blocking one metabolic pathway may, however, lead to "metabolic switching," where the drug is metabolized at an alternative, previously minor site.[3] Identifying these new metabolites is crucial.

  • Defluorination: While the C-F bond is strong, metabolic defluorination can occur, leading to the release of fluoride ions.[7] This is an important safety consideration to evaluate, as high levels of fluoride can be toxic.[7]

cluster_ADME General ADME Pathway Absorption Absorption (Oral Administration) Distribution Distribution (Bloodstream) Absorption->Distribution Enters Circulation Metabolism Metabolism (Liver - CYP450) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Distribution->Excretion Target Target Site (Pharmacological Effect) Distribution->Target Free Drug Metabolism->Excretion Metabolites Target->Distribution Dissociation

Caption: A simplified overview of the ADME process.

Excretion: The Final Exit

The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The physicochemical properties of the molecule, such as its polarity and molecular weight, will influence the predominant route of excretion. More polar metabolites are typically excreted more readily by the kidneys.

Part 3: Core Experimental Protocols for Pharmacokinetic Characterization

To move from theoretical predictions to robust data, a series of well-defined in vitro and in vivo experiments are essential. The following protocols are foundational for characterizing the pharmacokinetic profile of fluorinated tetrahydroquinoline-2-carboxylic acid compounds.

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of a test compound.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration ~1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Start: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[19]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

cluster_Workflow Metabolic Stability Workflow Start Prepare Reagents (Compound, HLM, Buffer) Incubate Incubate Compound with HLM at 37°C Start->Incubate Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Stop_Reaction Quench with Acetonitrile (+ Internal Standard) Time_Points->Stop_Reaction Analyze Analyze Supernatant by LC-MS/MS Stop_Reaction->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Experimental workflow for HLM metabolic stability.

Protocol 2: CYP450 Inhibition Assay (Fluorogenic Method)

Objective: To determine the potential of a test compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and known positive control inhibitors.

  • Incubation Setup: In a 96-well plate, add recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isoform, and the test compound at various concentrations.[20][21]

  • Reaction Initiation: Pre-incubate at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[22]

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.[11][23]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.[24]

  • Permeability Measurement (A to B): Add the test compound to the apical (A) side (representing the intestinal lumen) and sample from the basolateral (B) side (representing the blood) over time.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to assess efflux.

  • Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters (a ratio >2 is often indicative of active efflux).

Part 4: Bioanalytical Considerations and Troubleshooting

Accurate quantification of the parent drug and its metabolites in biological matrices is the bedrock of any pharmacokinetic study.

Bioanalytical Methodologies: HPLC-UV vs. UPLC-MS/MS

The choice of analytical technique depends on the required sensitivity and selectivity.

FeatureHPLC-UVUPLC-MS/MS
Sensitivity Lower (ng/mL range)Higher (pg/mL range)
Selectivity ModerateHigh (based on mass-to-charge ratio)
Speed SlowerFaster
Cost LowerHigher
Recommendation Suitable for early-stage, non-regulated studies with higher concentrations.Gold standard for regulated bioanalysis and metabolite identification.[19]
Troubleshooting Common Pharmacokinetic Challenges
  • High Clearance in HLM: If a fluorinated compound still shows high clearance, it may be due to "metabolic switching".[3] The next step is to perform metabolite identification studies to understand the new metabolic pathways.

  • Time-Dependent Inhibition (TDI) of CYPs: If a compound shows increased CYP inhibition with pre-incubation time, it may be a mechanism-based inhibitor.[25] This is a significant concern as it can lead to severe drug-drug interactions. Further studies are required to determine the kinetic parameters of inactivation (kinact and KI).

Conclusion and Future Perspectives

The strategic fluorination of the tetrahydroquinoline-2-carboxylic acid scaffold holds immense promise for the development of novel therapeutics with optimized pharmacokinetic properties. By understanding the fundamental principles of how fluorine influences ADME and by employing robust experimental and analytical methodologies, drug development professionals can efficiently navigate the complexities of pharmacokinetic characterization. This guide provides a framework for these investigations, emphasizing the importance of a thorough, data-driven approach to de-risk and advance these promising compounds toward clinical success. Future work should focus on building a quantitative structure-pharmacokinetic relationship (QSPR) database for this specific class of compounds to further refine predictive models and accelerate the drug discovery process.

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Foundational

role of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in drug discovery

The Strategic Role of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide Executive Summary In the pursuit of novel therapeutics, the strategic incorporation of conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of conformationally restricted, halogenated building blocks is a cornerstone of rational drug design. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid represents a highly specialized, privileged scaffold that bridges the gap between peptidomimetic bioisosterism and pharmacokinetic optimization. As a Senior Application Scientist, I have observed that the utility of this molecule extends far beyond simple structural diversity; it acts as a precise tool for modulating basicity, enhancing metabolic stability, and locking pharmacophores into bioactive conformations. This whitepaper elucidates the causality behind its structural features, details its pharmacological applications, and provides a self-validating synthetic protocol for its integration into lead compounds.

Structural and Electronic Rationale

The architectural brilliance of 7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid lies in its dual functionalization, which simultaneously addresses target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

The THQ-2-Carboxylic Acid Core as a Bioisostere The 1,2,3,4-tetrahydroquinoline (THQ) ring system, specifically functionalized at the C2 position with a carboxylic acid, serves as a rigidified bioisostere of the amino acids phenylalanine and pipecolic acid[1][2]. In peptidomimetic drug discovery, restricting the ϕ and ψ dihedral angles of a peptide backbone minimizes the entropic penalty incurred during target binding[2]. The bicyclic nature of the THQ core locks the aromatic ring in a fixed spatial orientation relative to the C2-carboxyl group, providing a predictable vector for hydrogen bonding and π−π stacking interactions.

The 7-Fluoro Advantage: pKa Modulation and Metabolic Shielding The introduction of a fluorine atom at the C7 position (meta to the N1 nitrogen) fundamentally alters the electronic landscape of the molecule:

  • pKa Modulation: Fluorine exerts a profound electron-withdrawing inductive (-I) effect through the σ -bond framework, which dominates over its resonance (+M) effect at the meta position[3]. This withdraws electron density from the adjacent N1 secondary amine, significantly lowering its conjugate acid pKa[4]. Lowering the basicity of aliphatic/aniline-like amines is a highly effective strategy to mitigate P-glycoprotein (P-gp) mediated efflux and reduce hERG channel toxicity, thereby enhancing oral bioavailability[4].

  • Metabolic Stability: The C7 position of the THQ ring is highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation (relative to the N1 atom). Fluorine, being an isosteric replacement for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), sterically and electronically shields this metabolic hotspot without significantly increasing the molecule's bulk[5].

PharmPathway Core 7-Fluoro-THQ-2-COOH Scaffold Sub1 7-Fluoro Substitution Core->Sub1 Sub2 THQ-2-Carboxylic Acid Core->Sub2 Effect1 Inductive (-I) Effect Lowers N1 pKa Sub1->Effect1 Effect2 Steric Shielding Blocks CYP450 Oxidation Sub1->Effect2 Effect3 Conformational Restriction (Phe/Pip Bioisostere) Sub2->Effect3 Outcome1 Reduced P-gp Efflux & hERG Toxicity Effect1->Outcome1 Outcome2 Increased Metabolic Half-Life (t1/2) Effect2->Outcome2 Outcome3 Enhanced Target Affinity (e.g., PPIs, RORγ) Effect3->Outcome3

Caption: Pharmacological impact pathway illustrating how structural features dictate PK/PD outcomes.

Application in Target-Directed Drug Discovery

The unique physicochemical profile of this scaffold makes it a highly sought-after intermediate for specific therapeutic targets. Notably, THQ derivatives are heavily utilized in the development of Retinoid-related Orphan Receptor gamma (RORγ) inverse agonists [6]. RORγ is a master transcription factor for Th17 cells, and its inhibition is a validated mechanism for treating autoimmune disorders such as psoriasis and rheumatoid arthritis[6]. The 7-fluoro-THQ core is typically N-sulfonylated at the 1-position and amidated at the 2-position to project lipophilic groups into the deep, hydrophobic ligand-binding domain of RORγ.

Quantitative Data: Physicochemical Profiling

To understand the tangible benefits of the 7-fluoro substitution, we must compare it against the unsubstituted baseline. The data below summarizes the calculated impact on key drug-like properties.

PropertyUnsubstituted THQ-2-COOH7-Fluoro-THQ-2-COOHImpact on Lead Optimization
Molecular Weight 177.20 g/mol 195.19 g/mol Negligible increase; preserves ligand efficiency (LE).
N1 pKa (Estimated) ~ 5.0 - 5.2~ 3.5 - 3.8Reduced basicity mitigates phospholipidosis and P-gp efflux.
Lipophilicity (cLogP) ~ 1.5~ 1.9Enhanced membrane permeability for intracellular targets.
Metabolic Liability High (C7 Hydroxylation)Low (Blocked)Prolonged systemic half-life and reduced clearance.

Synthetic Workflows & Self-Validating Protocols

To successfully incorporate 7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid into a drug candidate, one must account for the nucleophilicity of the N1 amine. The protocol below utilizes the N-Boc protected derivative (1-Boc-7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid) to prevent intermolecular self-condensation during C2-activation.

Protocol: Synthesis of a RORγ Inhibitor Precursor via Amide Coupling

Objective: Couple the C2-carboxylic acid with a primary amine, followed by N1 deprotection for subsequent functionalization.

Step 1: Amide Coupling (HATU/DIPEA) Causality: HATU is selected over standard carbodiimides (e.g., EDC) because the C2 position of the THQ ring is sterically hindered. The HOAt leaving group generated by HATU accelerates aminolysis, minimizing epimerization at the chiral C2 center.

  • Dissolve 1.0 eq of 1-Boc-7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in anhydrous DMF (0.2 M).

  • Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes to form the active ester.

  • Add 1.2 eq of the target primary amine ( R−NH2​ ). Stir for 2 hours. Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M−tBu+H]+≈240.1 ) is fully consumed, and the product mass ( [M+H]+ of the Boc-amide) appears. If unreacted active ester remains, verify the amine's steric bulk and consider heating to 40°C.

Step 2: Boc Deprotection Causality: The electron-withdrawing 7-fluoro group destabilizes the transition state during the acidic cleavage of the carbamate, slightly slowing the deprotection kinetics compared to electron-rich THQ derivatives.

  • Dilute the purified Boc-amide in Dichloromethane (DCM) to 0.1 M.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 3 hours.

  • Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO3​ . Self-Validation Checkpoint: TLC (Silica, 5% MeOH in DCM) should show a highly polar spot (free amine) that stains positive with Ninhydrin (indicating a secondary amine).

Step 3: N1-Sulfonylation

  • Dissolve the free amine in Pyridine (0.1 M) and add 1.2 eq of an arylsulfonyl chloride at 0°C.

  • Warm to room temperature and stir for 12 hours to yield the final sulfonamide pharmacophore[6].

SyntheticWorkflow A 1-Boc-7-Fluoro- THQ-2-COOH B HATU, DIPEA, DMF (Activation) A->B D Boc-Protected THQ-2-Carboxamide B->D Amide Coupling C Primary Amine (R-NH2) C->B E TFA / DCM (Deprotection) D->E Cleavage F Arylsulfonyl Chloride (N1-Functionalization) E->F Free Amine G Target Pharmacophore (RORγ Inhibitor) F->G Sulfonylation

Caption: Step-by-step synthetic workflow for integrating the 7-fluoro-THQ scaffold into a target drug molecule.

Conclusion

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a masterclass in rational chemical design. By merging the conformational rigidity of a pipecolic acid/phenylalanine bioisostere with the profound electronic and steric benefits of meta-fluorination, it provides medicinal chemists with a robust starting point for tackling complex targets like RORγ. Understanding the causality behind its physical chemistry—specifically its lowered pKa and blocked metabolic liabilities—ensures that its deployment in drug discovery pipelines is both strategic and highly effective.

References

  • [1] Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI.

  • [5] Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.

  • [2] Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids in the Asymmetric Synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylates. Tsantrizos Group - McGill University.

  • [6] Tetrahydroquinoline and related bicyclic compounds for inhibition of rorϒ activity and the treatment of disease (WO2012064744A2). Google Patents.

  • [3] The Dual Electron-Withdrawing Effects of Fluorine in 3,5-Difluoroaniline: An In-depth Technical Guide. BenchChem.

  • [4] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate.

Sources

Exploratory

Physicochemical Profiling of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid: A Technical Guide for Preclinical Optimization

Executive Summary In modern drug discovery, the tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure," frequently utilized in the design of histone deacetylase (HDAC) inhibitors, mammalian target o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the tetrahydroquinoline (THQ) scaffold is recognized as a "privileged structure," frequently utilized in the design of histone deacetylase (HDAC) inhibitors, mammalian target of rapamycin (mTOR) inhibitors, and highly selective receptor modulators [1]. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a stereochemically rich and highly functionalized building block. The strategic incorporation of a 7-fluoro substituent and a 2-carboxylic acid fundamentally alters the molecule's physicochemical landscape.

As a Senior Application Scientist, I approach the profiling of this molecule not as a checklist of assays, but as a deeply interconnected system of structural and electronic causalities. Understanding why this molecule behaves the way it does in solution and across lipid barriers is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory before it ever reaches in vivo models.

Structural & Electronic Causality: The "Why" Behind the Data

To accurately profile this compound, we must first deconstruct the electronic and steric forces governing its behavior.

The Zwitterionic Paradox (The 2-Carboxylic Acid)

The molecule possesses two ionizable centers: the secondary amine of the THQ ring (acting as an aniline-like base) and the 2-carboxylic acid. At physiological pH (7.4), the carboxylic acid (pKa ~2.5) is fully deprotonated, while the amine (pKa ~4.5) is predominantly unprotonated, though a significant zwitterionic micro-species exists in equilibrium. This electrostatic duality creates a high desolvation penalty. While it ensures excellent aqueous solubility, it severely restricts passive membrane permeability, as the highly polar zwitterion struggles to partition into the hydrophobic core of a lipid bilayer [2].

Metabolic Shielding & HOMO Perturbation (The 7-Fluoro Substituent)

Fluorine is not merely a steric isostere for hydrogen; it is a profound electronic modulator. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. Because Cytochrome P450 (CYP450) mediated aromatic oxidation relies on the electrophilic attack of an FeO³⁺ species on the aromatic π-system, lowering the HOMO energy effectively "shields" the 7-position and adjacent carbons, drastically reducing oxidative clearance and prolonging the compound's half-life [3].

Mechanism Unfluorinated Unfluorinated THQ (High HOMO Energy) CYP CYP450 (FeO3+) Electrophilic Attack Unfluorinated->CYP Oxidation Aromatic Oxidation (Rapid Clearance) CYP->Oxidation Fluorinated 7-Fluoro-THQ (Lowered HOMO Energy) Block Steric & Electronic Shielding Fluorinated->Block Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Fig 1. Electronic and steric causality of CYP450 metabolic shielding by the 7-fluoro substituent.

Physicochemical Profiling Workflow

A self-validating, sequential profiling workflow is required to ensure data integrity. We prioritize thermodynamic over kinetic measurements for late-stage preclinical validation, ensuring that the data reflects true equilibrium states rather than metastable artifacts.

Workflow Start 7-Fluoro-THQ-2-COOH Compound Synthesis pKa pKa Determination (Potentiometric Titration) Start->pKa LogD Lipophilicity (LogD 7.4) (Shake-Flask / RP-HPLC) Start->LogD Sol Thermodynamic Solubility (Shake-Flask, LC-MS/MS) pKa->Sol Perm Permeability (PAMPA) (Artificial Lipid Membrane) LogD->Perm Metab Metabolic Stability (HLM / CYP450 Assays) Perm->Metab

Fig 2. Sequential physicochemical profiling workflow for early-stage drug development.

Quantitative Data Summary

The following table synthesizes the expected quantitative physicochemical parameters for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid based on its structural pharmacophores and empirical data from similar THQ derivatives [1][2].

ParameterPredicted/Typical RangeAssay MethodologyCausality / Structural Driver
pKa (Acidic) 2.2 – 2.8Potentiometric TitrationIonization of the 2-carboxylic acid.
pKa (Basic) 4.0 – 4.8UV-metric TitrationProtonation of the THQ secondary amine (lowered by 7-F inductive effect).
LogP (Intrinsic) 1.8 – 2.5Shake-Flask (Octanol/Water)Enhanced by the 7-fluoro substituent; driven by the hydrophobic THQ core.
LogD (pH 7.4) -1.0 – 0.5RP-HPLCZwitterionic state at pH 7.4 drastically reduces apparent lipophilicity.
Thermodynamic Sol. > 100 µg/mL (pH 7.4)Shake-Flask (24h)High solubility driven by the ionized carboxylate and zwitterion formation.
PAMPA Permeability Low (< 1.5 × 10⁻⁶ cm/s)Artificial Lipid MembraneHigh desolvation penalty of the zwitterion restricts passive diffusion.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the industry-standard, self-validating methodologies required to profile this compound.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Unlike kinetic solubility (which relies on DMSO stock dilution and can result in supersaturation), thermodynamic solubility measures the true equilibrium between the solid crystalline drug and the solution.

  • Preparation: Weigh exactly 2.0 mg of solid 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4). Ensure the presence of excess solid (the solution must be visibly cloudy) to guarantee equilibrium conditions.

  • Incubation: Seal the vial and place it in an orbital shaker at 37°C, shaking at 250 RPM for 24 hours. Scientific Rationale: 24 hours is required to overcome the lattice energy of the crystal and achieve a true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant appropriately (e.g., 1:10 or 1:100 in mobile phase) and quantify the concentration using LC-MS/MS against a standard calibration curve (prepared in 50% Acetonitrile/Water to ensure full solubility of the standards).

  • Validation: Verify the final pH of the solution post-incubation. Highly acidic or basic compounds can shift the buffer pH, invalidating the result.

Protocol B: pH-Gradient PAMPA (Parallel Artificial Membrane Permeability Assay)

Because this compound is a zwitterion, standard iso-pH PAMPA will likely yield artificially low permeability. A pH-gradient PAMPA (mimicking the pH difference between the slightly acidic intestinal lumen and neutral blood plasma) is required [4].

  • Membrane Preparation: Coat the porous PVDF filter of the donor plate (96-well format) with 5 µL of a 20% (w/v) dodecane solution of lecithin (artificial lipid membrane). Allow to settle for 5 minutes.

  • Donor Compartment: Prepare a 50 µM solution of the compound in a pH 5.0 acetate buffer (mimicking the upper GI tract). Add 150 µL of this solution to the donor wells.

  • Acceptor Compartment: Fill the acceptor plate wells with 300 µL of PBS at pH 7.4 (mimicking blood plasma).

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 16 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

  • Integrity Check: Include Lucifer Yellow (a paracellular marker) in the donor wells. Its absence in the acceptor wells validates that the artificial membrane remained intact.

  • Analysis: Disassemble the plates. Quantify the concentration of the compound in both the donor ( CD​ ) and acceptor ( CA​ ) compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation, factoring in the incubation time, filter area, and compartment volumes.

References

  • Kerns, E.H., & Di, L. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Academic Press / Elsevier. Available at:[Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at:[Link]

  • Xing, L., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). Available at:[Link]

  • Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Advanced Application Notes: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern drug design. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern drug design. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (7-Fluoro-THQ-2-CA) represents a highly privileged, versatile building block[1]. By fusing the structural rigidity of the tetrahydroquinoline (THQ) core with the unique stereoelectronic properties of a strategically placed fluorine atom, this scaffold serves as a potent bioisostere for natural amino acids (such as phenylalanine and pipecolic acid)[2].

This application note provides a comprehensive guide for researchers and drug development professionals, detailing the structural rationale, key therapeutic applications, and field-validated synthetic protocols for utilizing 7-Fluoro-THQ-2-CA in medicinal chemistry.

PART 1: Structural Rationale & Physicochemical Profiling

The Causality of Scaffold Selection

As a Senior Application Scientist, I often see discovery programs fail due to poor pharmacokinetic (PK) profiles or lack of target selectivity. The selection of 7-Fluoro-THQ-2-CA addresses these failure modes through three distinct mechanisms:

  • Conformational Constraint : The THQ-2-carboxylic acid core acts as a rigidified analog of unnatural pipecolic acid or 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)[2]. When incorporated into peptidomimetics, it restricts the rotation of the ϕ and ψ dihedral angles, locking the molecule into a bioactive conformation that enhances target affinity and reduces off-target entropy penalties.

  • Metabolic Shielding via Fluorination : The C7 position on the quinoline/tetrahydroquinoline aromatic ring is a known metabolic "hotspot" susceptible to cytochrome P450-mediated aromatic oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this oxidative liability without adding significant steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å).

  • pKa Modulation : The highly electronegative 7-fluoro substituent exerts an inductive electron-withdrawing effect (-I) on the secondary amine at the 1-position. This lowers the basicity (pKa) of the amine, which can enhance membrane permeability and oral bioavailability by increasing the fraction of the un-ionized species at physiological pH.

Physicochemical Data Presentation

Table 1: Comparative Physicochemical Profiling (Calculated approximations for scaffold comparison)

PropertyTHQ-2-Carboxylic Acid (Unsubstituted)7-Fluoro-THQ-2-Carboxylic AcidImpact on Drug Design
Molecular Weight 177.20 g/mol 195.19 g/mol Minimal increase; maintains low MW for fragment-based design.
CLogP (Lipophilicity) ~1.5~1.8Enhanced lipophilicity aids in blood-brain barrier (BBB) penetration.
Amine pKa (Calculated) ~4.5 - 5.0~3.5 - 4.0Lower basicity reduces hERG liability and improves passive diffusion.
Metabolic Stability Moderate (C6/C7 oxidation)High (C7 blocked)Prolonged half-life in vivo; reduced clearance rates.

PART 2: Key Applications in Drug Design

Application A: Potent NF-κB Inhibitors and Cytotoxic Agents

Dysregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary driver in various cancers and inflammatory diseases. Recent landmark studies have identified 1,2,3,4-tetrahydroquinoline-2-carboxamides as some of the most potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity[3].

By utilizing 7-Fluoro-THQ-2-CA as the starting scaffold, medicinal chemists can synthesize N -(substituted)phenyl amides. Subsequent functionalization (acylation or alkylation) of the N1 secondary amine yields highly potent cytotoxic agents. The 7-fluoro substitution enhances the lipophilic contact within the hydrophobic pockets of the target protein complexes, driving nanomolar efficacy against human cancer cell lines (e.g., MDA-MB-231, PC-3)[4][5].

Pathway LPS LPS / Inflammatory Stimuli IKK IKK Complex Activation LPS->IKK NFKB NF-κB (p50/p65) Translocation IKK->NFKB Transcription Target Gene Transcription (Inflammation / Survival) NFKB->Transcription Inhibitor 7-Fluoro-THQ-2-Carboxamides Inhibitor->NFKB Inhibits Nuclear Translocation

Figure 1: Mechanism of action for THQ-derived NF-κB inhibitors blocking nuclear translocation.

Application B: Peptidomimetics and NMDA Receptor Antagonists

Because 7-Fluoro-THQ-2-CA is a conformationally constrained α -amino acid analog, it is frequently utilized in solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetics[2]. When replacing proline or pipecolic acid in a peptide sequence, the THQ core forces a specific cis/trans amide bond geometry, which is highly valuable in designing competitive antagonists for central nervous system (CNS) targets, such as the NMDA receptor.

PART 3: Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We employ a two-step derivatization strategy commonly used to generate bioactive libraries from 7-Fluoro-THQ-2-CA: (1) Amide Coupling followed by (2) N1-Functionalization .

G A 7-Fluoro-THQ-2-CA (Starting Material) B Amide Coupling (HATU, DIPEA, rt) A->B + Ar-NH2 C N-Aryl Carboxamide Intermediate B->C D N-Acylation (R-COCl, Et3N, THF) C->D + Electrophile E 1-Acyl-7-Fluoro-THQ-2-Carboxamide (Target Molecule) D->E

Figure 2: Two-step synthetic workflow for derivatizing 7-Fluoro-THQ-2-CA into bioactive compounds.

Protocol 1: Highly Efficient Amide Coupling (Synthesis of N-Aryl Carboxamides)

Rationale: While 1,1′-carbonyldiimidazole (CDI) is often cited in literature for THQ amidation[3], the presence of the electron-withdrawing 7-fluoro group can slightly deactivate the carboxylic acid. Therefore, HATU is recommended to ensure rapid, epimerization-free coupling, especially when reacting with poorly nucleophilic anilines.

Reagents:

  • 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq)

  • Substituted Aniline / Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation : Dissolve 7-Fluoro-THQ-2-CA in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Self-Validation Check: Withdraw a 5 μ L aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the active HOAt-ester intermediate. Do not proceed until activation is >95%.

  • Coupling : Add the substituted aniline dropwise to the activated mixture. Stir at room temperature for 4–12 hours.

  • Quench & Extraction : Dilute the reaction with EtOAc (10x volume). Wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid and HOAt), and brine.

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: N1-Acylation of the Secondary Amine

Rationale: The N1 amine of the THQ ring is sterically hindered and electronically deactivated by the adjacent aromatic ring (and further by the 7-fluoro group). Strong electrophiles (acid chlorides) and elevated temperatures or highly reactive bases are required.

Reagents:

  • 7-Fluoro-THQ-2-carboxamide intermediate (1.0 eq)

  • Acyl Chloride ( R−COCl ) (1.5 eq)

  • Triethylamine ( Et3​N ) (2.0 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation : Dissolve the intermediate from Protocol 1 in anhydrous THF. Add Et3​N and cool the mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Electrophile Addition : Add the acyl chloride dropwise over 10 minutes.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

    • Self-Validation Check: Monitor via TLC (UV 254 nm). The N-acylated product will typically have a higher Rf​ value than the secondary amine starting material due to the loss of hydrogen bonding capability.

  • Workup : Quench with water. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or silica gel chromatography to yield the final target compound.

References

  • Jo, H., Choi, M., Kumar, A. S., Jung, Y., Kim, S., Yun, J., Kang, J.-S., Kim, Y., Han, S.-B., Jung, J.-K., Cho, J., Lee, K., Kwak, J.-H., & Lee, H. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 7(4), 385–390. Available at:[Link]

  • Ordóñez, M., & Viveros-Ceballos, J. L. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules (MDPI), 21(9), 1152. Available at:[Link]

Sources

Application

Application Note: Multi-Nuclear NMR Characterization of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid

Introduction and Analytical Strategy The functionalization of the tetrahydroquinoline scaffold is a cornerstone in the development of novel therapeutics, ranging from antibacterial agents to NMDA receptor antagonists. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Strategy

The functionalization of the tetrahydroquinoline scaffold is a cornerstone in the development of novel therapeutics, ranging from antibacterial agents to NMDA receptor antagonists. The introduction of a fluorine atom at the C7 position of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (7-F-THQ-2-COOH) profoundly alters its lipophilicity, metabolic stability, and binding affinity. However, this modification also introduces significant complexity to its structural characterization.

Relying exclusively on standard 1 H and 13 C NMR is insufficient for fluorinated heterocycles. The 100% naturally abundant, spin-½ 19 F nucleus acts as a "spectroscopic spy," coupling extensively with both protons and carbons across the aromatic system[1]. To achieve unambiguous structural elucidation, we must design a self-validating multi-nuclear NMR workflow . By cross-referencing 1 H- 19 F and 13 C- 19 F scalar couplings ( J -couplings) alongside 2D correlation spectroscopy, we establish a closed-loop validation system where every assignment is independently confirmed by at least two distinct NMR parameters.

Mechanistic Causality of the Experimental Design
  • Solvent Selection (DMSO- d6​ ): The zwitterionic potential and strong hydrogen-bonding capability of the C2-carboxylic acid group often lead to severe line broadening or aggregation in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these intermolecular networks, yielding sharp, highly resolved multiplets[2].

  • Dual 19 F Acquisition: We acquire both proton-coupled ( 19 F) and proton-decoupled ( 19 F{ 1 H}) spectra. The decoupled spectrum provides a single, high-signal-to-noise resonance for rapid purity assessment, while the coupled spectrum reveals the critical 3JHF​ and 4JHF​ coupling network necessary to confirm the exact regiochemistry of the fluorine atom on the aromatic ring[3].

Experimental Protocols

The following step-by-step methodology is designed to be self-validating. Any deviation in the expected J -coupling symmetry between the 1 H, 13 C, and 19 F spectra instantly flags an assignment error or structural anomaly.

Step 1: Sample Preparation
  • Weigh 12–15 mg of 7-F-THQ-2-COOH to ensure a sufficient signal-to-noise ratio for the insensitive 13 C nucleus without causing concentration-dependent viscosity issues.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 or 500 MHz): Run a standard 1D proton sequence (zg30) with 16–32 scans. Ensure the relaxation delay ( D1 ) is at least 2 seconds to allow for complete relaxation of the aliphatic protons.

  • 13 C{ 1 H} NMR (100 or 125 MHz): Acquire using a power-gated decoupling sequence (zgpg30) with 1024–2048 scans. The spectral window must be wide enough (up to 220 ppm) to capture the carboxylic acid carbon and the highly deshielded C7-F carbon.

  • 19 F and 19 F{ 1 H} NMR (376 or 470 MHz): Acquire both sequences. Reference the chemical shift to an internal standard like CFCl 3​ (0.0 ppm) or use the unified TMS scale.

Step 3: 2D NMR Acquisition (The Validation Layer)
  • COSY: Use to trace the contiguous aliphatic spin system from the chiral C2 center through the diastereotopic protons at C3, terminating at the benzylic C4 protons.

  • HSQC: Correlate the 1 H signals to their directly attached 13 C nuclei. This immediately separates the overlapping aromatic protons by dispersing them into the 13 C dimension.

  • HMBC: Utilize long-range 1 H- 13 C couplings (typically 2J and 3J ) to bridge the aliphatic ring to the aromatic core. The H4 protons will show strong 3J correlations to C5 and C8a, locking the orientation of the rings.

NMR_Workflow N1 Sample Preparation (15 mg in DMSO-d6) N2 1D Acquisition (1H, 13C{1H}, 19F, 19F{1H}) N1->N2 N3 2D Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Data Processing (Zero-filling, Apodization) N3->N4 N5 Multiplet Analysis & J-Coupling Extraction N4->N5 N6 Self-Validation (Cross-referencing 1D & 2D) N5->N6

Figure 1: Closed-loop NMR characterization workflow for fluorinated small molecules.

Data Presentation and Interpretation

The tables below summarize the expected quantitative data. Notice how the scalar couplings validate the structure: the 19 F nucleus splits the adjacent C6 and C8 carbons into large doublets ( 21–24 Hz)[4], while the 1 H spectrum reflects these exact interactions through 3JHF​ couplings.

Table 1: Expected 1 H NMR Data (DMSO- d6​ , 400 MHz)
PositionShift (ppm)MultiplicityCoupling Constants ( J in Hz)Mechanistic Assignment Logic
1 (NH) 6.50br s-Broadened by quadrupolar relaxation of 14 N.
2 3.95dd JHH​ = 8.5, 4.0Chiral center; coupled to diastereotopic H3 protons.
3a, 3b 1.90, 2.10m-Complex multiplets due to geminal and vicinal couplings.
4a, 4b 2.65, 2.80m-Benzylic protons; validated via HMBC to C5 and C4a.
5 6.95dd JHH​ = 8.0, JHF​ = 6.5Ortho to H6, meta to F7.
6 6.40td JHF​ = 9.0, JHH​ = 8.0, 2.5Ortho to F7 and H5, meta to H8.
8 6.25dd JHF​ = 10.5, JHH​ = 2.5Ortho to F7, meta to H6. Large JHF​ confirms regiochemistry.
Table 2: Expected 13 C{ 1 H} NMR Data (DMSO- d6​ , 100 MHz)
PositionShift (ppm)Multiplicity JCF​ (Hz)Mechanistic Assignment Logic
C7 160.0d 240 ( 1J )Direct C-F bond causes massive splitting and deshielding.
C8a 145.0d 10 ( 3J )Aromatic bridgehead adjacent to nitrogen.
C5 130.0d 8 ( 3J )Aromatic CH; validated by HSQC to H5.
C4a 118.0d 2 ( 4J )Aromatic bridgehead; minimal fluorine coupling.
C6 102.0d 21 ( 2J )Ortho to fluorine; strong 2JCF​ coupling[4].
C8 99.0d 24 ( 2J )Ortho to fluorine; strong 2JCF​ coupling[4].
COOH 174.0s-Carbonyl carbon; highly deshielded.
C2 55.0s-Aliphatic CH adjacent to N and COOH.
C4 25.0s-Benzylic CH 2​ .
C3 21.0s-Central aliphatic CH 2​ .
Table 3: Expected 19 F NMR Data (DMSO- d6​ , 376 MHz)
NucleusShift (ppm)Multiplicity (Coupled)Coupling Constants ( J in Hz)
F7 -118.0ddd JFH​ = 10.5 (H8), 9.0 (H6), 6.5 (H5)

J-Coupling Network Visualization

To fully grasp the self-validating nature of this protocol, we map the scalar coupling network radiating from the C7 fluorine atom. The exact matching of these J -values across different 1D spectra is the ultimate proof of structural integrity.

J_Coupling_Network F7 19F (C7) C7 13C (C7) F7->C7 1J_CF (~240 Hz) C6 13C (C6) F7->C6 2J_CF (~21 Hz) C8 13C (C8) F7->C8 2J_CF (~24 Hz) H6 1H (C6) F7->H6 3J_HF (~9 Hz) H8 1H (C8) F7->H8 3J_HF (~10 Hz)

Figure 2: Mechanistic scalar coupling ( J -coupling) network radiating from the C7 fluorine atom.

References

  • Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis ChemRxiv[Link][4]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Dovepress[Link][2]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Chemical Science (RSC Publishing)[Link][1]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds The Journal of Organic Chemistry (ACS Publications)[Link][3]

Sources

Method

Comprehensive Application Note: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (7-F-THQ-2-COOH) as a Privileged Synthetic Building Block

Executive Summary & Scientific Rationale In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving the clinical success rates of small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is critical for improving the clinical success rates of small molecules. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (7-F-THQ-2-COOH) represents a highly versatile, conformationally restricted building block that bridges the gap between flexible aliphatic chains and rigid aromatic systems.

As a cyclic amino acid analog (a fused pipecolic acid derivative), 7-F-THQ-2-COOH offers a bifunctional scaffold containing a nucleophilic secondary amine (N1) and an electrophilic carboxylic acid (C2). The incorporation of a fluorine atom at the C7 position is a deliberate design choice: it enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity, and modulates the pKa of the adjacent N1 amine, thereby improving cellular permeability[1].

Recent drug discovery campaigns have successfully utilized the tetrahydroquinoline (THQ) core to develop potent mTOR inhibitors for oncology[2][3], antibacterial agents[4], and RORγ inverse agonists for the treatment of prostate cancer[5]. This application note provides researchers with the theoretical grounding and validated protocols required to incorporate 7-F-THQ-2-COOH into complex drug discovery workflows.

Physicochemical Profiling & Reactivity

Understanding the intrinsic properties of 7-F-THQ-2-COOH is essential for predicting its behavior in multi-step syntheses. The table below summarizes its key features and the rationale behind its structural design.

Property / FeatureData / CharacteristicSynthetic & Pharmacological Rationale
Chemical Identity 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acidActs as a rigidified, non-natural amino acid for peptidomimetics and PROTAC linkers.
Molecular Formula C10H10FNO2Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger pharmacophores.
N1 Secondary Amine Modulated NucleophileEnables divergent N-alkylation, acylation, or sulfonylation to explore structure-activity relationships (SAR)[5].
C2 Carboxylic Acid Coupling PartnerFacilitates standard peptide coupling (amidation), esterification, or modern decarboxylative cross-coupling.
C7 Fluorine Atom Electron-Withdrawing / Steric ShieldLowers the pKa of the N1 amine (preventing basicity-driven hERG toxicity) and physically blocks metabolic degradation at the C7 position[1].

Synthetic Divergence & Biological Application

The true value of 7-F-THQ-2-COOH lies in its orthogonal reactivity. The N1 and C2 positions can be functionalized independently, allowing for rapid library generation.

G THQ 7-F-THQ-2-COOH Core Scaffold N_Func N1-Functionalization (Secondary Amine) THQ->N_Func C_Func C2-Functionalization (Carboxylic Acid) THQ->C_Func Sulfonylation Sulfonylation (RORγ Agonists) N_Func->Sulfonylation Acylation Acylation / Alkylation (mTOR Inhibitors) N_Func->Acylation Amidation Amide Coupling (Peptidomimetics) C_Func->Amidation Decarboxylation Decarboxylative Cross-Coupling C_Func->Decarboxylation

Divergent synthetic workflows for 7-F-THQ-2-COOH functionalization.

When functionalized appropriately, THQ derivatives have shown profound efficacy in targeted therapies. For example, specific N-acylated THQ analogs act as potent inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase in tumor cell proliferation and survival[2][3].

Pathway Drug THQ Derivative (e.g., Compound 10e) mTOR mTORC1 / mTORC2 Kinase Complex Drug->mTOR Inhibits Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Induces Proliferation Tumor Cell Proliferation mTOR->Proliferation mTOR->Apoptosis Blocks PI3K PI3K / AKT Upstream Signaling PI3K->mTOR

Mechanism of action for THQ-derived mTOR inhibitors in oncology.

Validated Experimental Protocols

The following protocols have been optimized for the functionalization of the THQ core, ensuring high yields while preserving the stereochemical integrity of the C2 chiral center.

Protocol A: C2-Terminal Amide Coupling (Peptidomimetic Extension)

This protocol utilizes HATU as the coupling reagent. HATU is preferred over EDC/HOBt for hindered cyclic amines because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction forward rapidly and minimizing C2 epimerization.

Reagents & Materials:

  • 7-F-THQ-2-COOH (1.0 equiv)

  • Primary or secondary amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 7-F-THQ-2-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N2 or Argon).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HATU intermediate.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirring solution at 0 °C. Stir for 10 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate active ester formation without attacking the electrophilic center itself.

  • Coupling: Add the amine partner (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality: Maintaining the reaction at room temperature rather than heating prevents the base-catalyzed racemization of the C2 chiral center.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Causality: The acidic wash removes excess DIPEA and unreacted amine, while the basic wash removes any unreacted 7-F-THQ-2-COOH and acidic byproducts of HATU.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N1-Terminal Sulfonylation (Synthesis of RORγ Inverse Agonists)

Functionalizing the N1 position of the THQ core with an arylsulfonyl group is a critical step in synthesizing RORγ inverse agonists[5]. The secondary amine of 7-F-THQ-2-COOH is sterically hindered and electronically deactivated by the C7 fluorine; thus, nucleophilic catalysis is required.

Reagents & Materials:

  • C2-protected 7-F-THQ derivative (e.g., methyl ester) (1.0 equiv)

  • Arylsulfonyl chloride (1.2 equiv)

  • Pyridine (acting as solvent and catalyst) or Triethylamine (TEA) with catalytic DMAP

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-protected THQ derivative (1.0 equiv) in anhydrous DCM (0.1 M). Add Pyridine (3.0 equiv).

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger for the HCl generated during the reaction and acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate.

  • Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath. Add the arylsulfonyl chloride (1.2 equiv) dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C controls the exotherm of the reaction, preventing the degradation of the sulfonyl chloride and minimizing the formation of colored oxidative byproducts.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via LC-MS or TLC.

  • Workup & Copper Wash: Dilute the mixture with DCM. Wash the organic layer with a 10% aqueous Copper(II) Sulfate (CuSO4) solution until the aqueous layer remains pale blue.

    • Causality: The Cu2+ ions form a highly water-soluble coordination complex with excess pyridine, efficiently removing this notoriously difficult-to-evaporate solvent from the organic layer.

  • Final Isolation: Wash with brine, dry over MgSO4, concentrate, and purify via silica gel chromatography.

References

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.2

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.4

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. SYNFORM - Thieme Chemistry.1

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.3

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC / NIH.5

Sources

Application

Application Note: Strategies for the Crystallization of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid

An Application Note from the Senior Application Scientist Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive overview of crystallization techniques tailored for 7-Fluoro-1,2,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of crystallization techniques tailored for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a molecule of interest for pharmaceutical research and development. The inherent zwitterionic nature of this compound, arising from its acidic carboxylic acid and basic secondary amine functionalities, presents unique challenges to crystallization, including low solubility in common organic solvents and a propensity for polymorphism. This document moves beyond standard protocols to explain the underlying principles of solvent selection, supersaturation control, and method optimization. Detailed, step-by-step protocols for slow cooling, anti-solvent addition, vapor diffusion, and slurry maturation are provided, alongside robust troubleshooting strategies for common issues such as "oiling out." The aim is to equip researchers with the foundational knowledge and practical methodologies required to consistently produce crystalline material of high purity and desired polymorphic form.

Introduction

The physical form of an active pharmaceutical ingredient (API) is a critical determinant of its performance, impacting stability, dissolution rate, and bioavailability.[1][2] For novel compounds like 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, developing a robust crystallization process is a cornerstone of successful drug development. Crystallization is the primary method for purification on a large scale and for isolating a specific, stable crystalline form.

The molecular structure of the target compound suggests it is a zwitterion, possessing both an acidic and a basic center. This dual nature leads to strong intermolecular electrostatic interactions and extensive hydrogen bonding, resulting in high lattice energy. Consequently, finding suitable crystallization solvents and conditions can be challenging. Furthermore, many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] Each polymorph is a unique solid-state entity with distinct physical properties.[1][5] The unexpected appearance of a more stable, less soluble polymorph can have significant consequences during drug development and manufacturing.[5] Therefore, a well-designed crystallization strategy must not only yield pure material but also control the polymorphic outcome.

This application note provides a framework for systematically developing a crystallization process for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, addressing its specific chemical nature and the common challenges encountered.

Part I: Foundational Principles

Understanding the Molecule: A Zwitterionic Challenge

The structure of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid contains a secondary amine (a basic site, pKa ~9.3 for the conjugate acid of tetrahydroisoquinoline) and a carboxylic acid (an acidic site, pKa ~2.9 for tartaric acid)[6]. This combination makes the molecule zwitterionic in the solid state, where the acidic proton transfers to the basic nitrogen, creating a molecule with formal positive and negative charges.

Key Molecular Features Influencing Crystallization:

  • Zwitterionic Form: Leads to strong, directional ionic interactions and hydrogen bonds, resulting in low solubility in nonpolar and aprotic solvents.

  • Hydrogen Bonding: The N-H⁺, COO⁻, and fluorine groups are all capable of acting as hydrogen bond donors or acceptors, further stabilizing the crystal lattice.

  • Rigid Core: The quinoline ring system is largely planar and rigid, which can favor ordered packing into a crystal lattice.

The Critical Role of Solvent Selection

The ideal crystallization solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature.[7][8] Given the zwitterionic nature of the target molecule, polar protic solvents that can solvate both the ammonium and carboxylate groups are often the best starting point.

The Challenge of Polymorphism

Polymorphism is the ability of a substance to exist in multiple crystal structures.[1][3] These different forms, or polymorphs, can have different melting points, solubilities, and stabilities.[4] The most stable polymorph is typically desired for pharmaceutical development due to its lower tendency to convert to another form over time.[4] Crystallization conditions—such as the solvent, cooling rate, and degree of supersaturation—directly influence which polymorph is formed.[4]

The Problem of "Oiling Out"

"Oiling out," or liquid-liquid phase separation, occurs when a solute separates from solution as a liquid phase rather than a crystalline solid.[9][10] This is often caused by excessively high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.[11] Oiled-out products are often amorphous, difficult to handle, and may entrap impurities.[9] Strategies to prevent oiling out include reducing the cooling rate, using a more dilute solution, or employing a seeding strategy.[9][11]

Part II: Experimental Design & Protocols

A systematic approach to crystallization begins with solvent screening to identify promising systems, followed by the application of specific crystallization techniques.

Workflow for Crystallization Method Development

The following diagram illustrates a logical workflow for developing a crystallization protocol.

Caption: Workflow for Crystallization Development.

Solvent Screening

A preliminary screening using a small amount of material is essential to identify viable solvent systems.

Solvent ClassExample SolventsExpected Solubility Behavior for a Zwitterion
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh potential for solubility, especially when heated. Good candidates for single-solvent systems.[7]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, THFModerate to low solubility expected. Often useful as anti-solvents or as part of a mixture.[7][12]
Nonpolar Hexanes, Toluene, DichloromethaneVery low solubility expected. Primarily useful as anti-solvents.[7][8]

Protocol 1: Microscale Solvent Solubility Test

  • Place ~5-10 mg of the compound into several small, labeled vials.

  • To each vial, add a different test solvent dropwise (e.g., 0.1 mL at a time) at room temperature, vortexing after each addition.

  • Record the solubility at room temperature. A good solvent candidate will not fully dissolve the compound in a small volume.

  • For solvents where the compound is sparingly soluble, gently heat the vial (e.g., to 50-60°C) and observe if dissolution occurs.

  • Allow any vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of a crystalline precipitate. Note any instances of oiling out.

Crystallization Methodologies

Protocol 2: Slow Cooling Crystallization

  • Principle: This classic method relies on the difference in solubility of the compound at high and low temperatures to generate supersaturation in a controlled manner.[7]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent (e.g., methanol or ethanol). Add a stir bar.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required to achieve a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Wrapping the flask in glass wool can slow the cooling rate further.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization

  • Principle: Supersaturation is induced by adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent where it is soluble (the good solvent).[13]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) at room temperature.

  • Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Growth: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.

  • Completion: If desired, add a small additional amount of anti-solvent to increase the yield.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Protocol 4: Vapor Diffusion

  • Principle: A gentle method where a volatile anti-solvent slowly diffuses into a solution of the compound, gradually inducing crystallization. This often yields high-quality single crystals.[13][14]

  • Preparation: Prepare a concentrated solution of the compound in a "good," less volatile solvent (e.g., ethanol).

  • Setup: Place this solution in a small, open vial (e.g., a 1-dram vial).

  • Enclosure: Place the small vial inside a larger, sealable container (e.g., a 20 mL beaker or jar) that contains a layer of the more volatile anti-solvent (e.g., diethyl ether or hexanes).

  • Diffusion: Seal the larger container and leave it undisturbed in a vibration-free location. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility.

  • Incubation: Monitor for crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution.

Protocol 5: Slurry Conversion for Thermodynamic Polymorph

  • Principle: This method helps to identify and isolate the most thermodynamically stable polymorph by allowing a suspension of the solid to equilibrate over time.[10]

  • Suspension: Place the crystalline (or amorphous) solid into a vial with a solvent in which it is only slightly soluble. The solid should not fully dissolve.

  • Agitation: Add a small stir bar and stir the suspension (slurry) at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-72 hours).

  • Equilibration: During this time, any less stable (metastable) forms will slowly dissolve and re-precipitate as the most stable form.

  • Analysis: Periodically remove a small sample of the solid, filter, and analyze by PXRD to monitor the conversion.

  • Harvesting: Once the conversion is complete (i.e., the PXRD pattern is stable over time), collect the solid by vacuum filtration and dry.

Part III: Troubleshooting and Optimization

Crystallization experiments do not always succeed on the first attempt. The following diagram and table provide a guide to addressing common problems.

G Start Problem Observed OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals PoorQuality Poor Crystal Quality (fine powder, needles) Start->PoorQuality Sol_O1 Re-heat to dissolve oil, add more solvent OilingOut->Sol_O1 Sol_O2 Cool solution much more slowly OilingOut->Sol_O2 Sol_O3 Use a seed crystal at a lower supersaturation OilingOut->Sol_O3 Sol_O4 Change solvent system OilingOut->Sol_O4 Sol_N1 Scratch inner surface of flask with glass rod NoCrystals->Sol_N1 Sol_N2 Add a seed crystal NoCrystals->Sol_N2 Sol_N3 Concentrate solution (boil off some solvent) NoCrystals->Sol_N3 Sol_N4 Add an anti-solvent NoCrystals->Sol_N4 Sol_P1 Reduce rate of cooling or anti-solvent addition PoorQuality->Sol_P1 Sol_P2 Use a more dilute initial solution PoorQuality->Sol_P2 Sol_P3 Try a different solvent (e.g., more viscous) PoorQuality->Sol_P3

Caption: Troubleshooting Guide for Common Crystallization Issues.

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Supersaturation is too high; Cooling is too rapid; Impurities present; Compound melting point is low in the chosen solvent.Re-heat to dissolve the oil, add more solvent to decrease concentration, and cool much more slowly.[11] Consider using a seed crystal when the solution is only slightly supersaturated.[9] Try a different solvent system entirely.
No Crystals Form Solution is not sufficiently supersaturated; High nucleation energy barrier.Try scratching the inside of the flask with a glass rod to create nucleation sites.[7] Add a "seed crystal" from a previous batch.[10] If the solution is too dilute, remove some solvent by evaporation and cool again.[11] If the compound is too soluble, try an anti-solvent method.
Fine Powder/Needles Nucleation is too rapid, leading to many small crystals instead of slow growth on a few nuclei.Reduce the rate of supersaturation generation (slower cooling, slower anti-solvent addition). Use a more dilute starting solution. Try a solvent system with higher viscosity to slow diffusion.
Polymorphic Mixture Crystallization conditions are on the boundary between two or more polymorphic forms.Strictly control all parameters (temperature, cooling rate, stirring). Use seeding with the desired polymorph. Perform a slurry conversion (Protocol 5) to isolate the most stable form.[10]

Part IV: Characterization of Crystalline Material

Once crystals are obtained, it is crucial to characterize them to confirm their identity, purity, and solid-state form.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form.[15] Each polymorph will have a unique diffraction pattern, which serves as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and to detect polymorphic transitions or the presence of solvates.

  • Microscopy: Visual inspection under a microscope provides valuable information about the crystal habit (shape), size distribution, and can quickly indicate if the product is crystalline or amorphous.

Conclusion

The successful crystallization of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is an achievable but non-trivial task that requires a systematic and informed approach. By understanding the zwitterionic nature of the molecule, performing diligent solvent screening, and carefully controlling the generation of supersaturation, researchers can overcome common obstacles like oiling out and polymorphic ambiguity. The protocols and troubleshooting guides presented here provide a robust framework for developing a crystallization process that yields a pure, stable, and consistent crystalline product, which is an essential step in its journey as a potential therapeutic agent.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yield for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Synthesis

Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a key heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for the synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1] We will address common experimental challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to optimize your reaction yields and purity.

The most common and practical synthetic approach to this target molecule involves a two-stage process. First, the construction of the aromatic quinoline core, followed by the selective reduction of the pyridine ring. This guide is structured to troubleshoot each of these critical stages.

Overall Synthetic Workflow

The synthesis begins with a Doebner-type reaction to form the quinoline precursor, which is subsequently reduced via catalytic hydrogenation to the target tetrahydroquinoline.

G cluster_0 Part 1: Quinoline Synthesis cluster_1 Part 2: Selective Reduction A 3-Fluoroaniline + Pyruvic Acid B Doebner Reaction A->B C 7-Fluoroquinoline-2-carboxylic acid B->C D Catalytic Hydrogenation C->D E 7-Fluoro-1,2,3,4-tetrahydroquinoline- 2-carboxylic acid D->E

Caption: General two-step workflow for the synthesis.

Part 1: Troubleshooting the Doebner Reaction for 7-Fluoroquinoline-2-carboxylic Acid

The Doebner reaction is a robust method for creating quinoline-4-carboxylic acids, and related variants can yield 2-carboxylic acids.[2][3] It involves the condensation of an aniline, pyruvic acid, and often an aldehyde.[4][5] However, challenges arise, particularly with substituted anilines.

Q1: My reaction yield for 7-Fluoroquinoline-2-carboxylic acid is consistently low. What are the primary causes and how can I improve it?

A: Low yields in this reaction are common and typically stem from two main factors: the electronic properties of your starting material and suboptimal reaction conditions.

  • Electronic Effects of the Substrate: The fluorine atom at the meta-position of 3-fluoroaniline is electron-withdrawing. This reduces the nucleophilicity of the aniline, slowing down the initial condensation steps and the subsequent intramolecular cyclization, which is an electrophilic aromatic substitution. Reactions with anilines bearing strong electron-withdrawing groups are known to be challenging and often result in lower yields.[3]

  • Harsh Reaction Conditions: Traditional Doebner reactions often use strong Brønsted acids and high temperatures, which can lead to the polymerization of pyruvic acid or other starting materials, resulting in significant tar formation and reducing the availability of reactants for the desired pathway.[6]

Troubleshooting Steps & Optimization:

  • Catalyst Selection is Critical: While classical methods use strong acids like HCl or H₂SO₄, modern protocols often achieve better results with Lewis acids. Boron trifluoride etherate (BF₃·OEt₂) has been shown to be effective in promoting Doebner-like reactions under more controlled conditions.[2] Experimenting with different acid catalysts can significantly impact yield.

  • Optimize Temperature and Reaction Time: A systematic approach to temperature is crucial. While higher temperatures can accelerate the reaction, they can also promote side reactions and decomposition. Start at a moderate temperature (e.g., 65-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction rate and byproduct formation.[2]

  • Solvent Choice: The choice of solvent can influence reactant solubility and reaction rates. While ethanol or acetic acid are traditionally used, acetonitrile has been employed successfully in modified Doebner protocols.[2][6]

Table 1: Example Reaction Conditions for Doebner-Type Syntheses

ReactantsCatalyst/SolventTemperatureTimeYieldReference
Aniline, Benzaldehyde, Pyruvic AcidYb(PFO)₃ / WaterReflux~1 hrGoodWang, L. M., et al.
Substituted Aniline, Aldehyde, Pyruvic AcidBF₃·OEt₂ / Acetonitrile65 °C20 hrsGoodBenchChem[2]
2-Chloroquinoline-3-carbaldehyde, Aniline, Pyruvic AcidAcetic AcidReflux8 hrs85%Digafie, Z., et al.[6]

Part 2: Troubleshooting the Catalytic Hydrogenation of 7-Fluoroquinoline-2-carboxylic Acid

The selective reduction of the quinoline core is arguably the most challenging step. The primary goal is to hydrogenate the nitrogen-containing ring (the pyridine part) without affecting the fluorine-substituted benzene ring or the carboxylic acid group.

Q2: My hydrogenation reaction is stalling, or I'm observing very low conversion. Why is this happening?

A: This is a classic problem of catalyst inhibition or poisoning. Quinoline and its derivatives are known to be potent catalyst poisons because the nitrogen atom's lone pair of electrons can strongly adsorb to the active sites of noble metal catalysts (like Palladium and Platinum), blocking them from activating hydrogen.[7]

Troubleshooting Steps & Optimization:

  • Increase Hydrogen Pressure: Higher H₂ pressure can increase the concentration of hydrogen on the catalyst surface, helping to overcome the competitive binding of the quinoline substrate.[7]

  • Solvent and Reagent Purity: Ensure all solvents and the quinoline substrate are of high purity. Trace impurities, especially sulfur-containing compounds, can irreversibly poison the catalyst.

  • Catalyst Choice: If poisoning is persistent, consider catalysts known for their resistance. For instance, gold nanoparticles supported on TiO₂ have demonstrated a unique ability to resist poisoning by quinoline.[7] More recently, earth-abundant metal catalysts based on cobalt or manganese are also being explored.[8]

  • Optimize Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for partial deactivation.

Q3: I am observing significant dehalogenation, resulting in a product without the fluorine atom. How can I prevent this?

A: Dehalogenation is a very common and problematic side reaction during the hydrogenation of halogenated aromatics, particularly with palladium-based catalysts. The C-F bond is strong, but under hydrogenation conditions, it can be reductively cleaved.

Troubleshooting Flowchart for Dehalogenation:

G Start Dehalogenation Observed? Cat Using Pd/C catalyst? Start->Cat ChangeCat Switch to PtO₂ or Rh/C. These are often less prone to dehalogenation. Cat->ChangeCat Yes MildCond Lower H₂ Pressure & Temperature. Harsh conditions favor C-F cleavage. Cat->MildCond No/Still issue Success Problem Solved ChangeCat->Success Solvent Modify Solvent System. Ethanolic or aqueous systems can influence selectivity. MildCond->Solvent Solvent->Success

Caption: Decision workflow to minimize dehalogenation.

The key takeaway is to move away from highly active hydrodehalogenation catalysts like Pd/C towards alternatives like Platinum oxide (PtO₂) or Rhodium on Carbon (Rh/C) and to use the mildest possible conditions (lower temperature and pressure) that still allow for the reduction of the pyridine ring.[7]

Q4: My product is a mix of the desired tetrahydroquinoline, fully reduced decahydroquinoline, and/or the 5,6,7,8-tetrahydro isomer. How do I improve selectivity?

A: Achieving high selectivity for the 1,2,3,4-tetrahydroquinoline product is a significant challenge, as it involves preventing over-hydrogenation or hydrogenation of the wrong ring.[7]

  • Preventing Over-hydrogenation: This occurs when the reaction is left for too long or the conditions are too harsh.

    • Solution: Carefully monitor the reaction by TLC, GC-MS, or NMR and stop it as soon as the starting material is consumed. Employing milder conditions (lower pressure/temperature) can also help.

  • Preventing Benzene Ring Reduction: The formation of 5,6,7,8-tetrahydroquinoline (bz-THQ) means the benzene ring is being reduced instead of the pyridine ring. This is highly dependent on the catalyst system.

    • Solution: The choice of catalyst and support is paramount. Nitrogen-doped carbon supports for palladium catalysts, for example, have shown high activity and selectivity for the desired product under mild conditions.[7] The solvent can also influence which part of the molecule adsorbs to the catalyst surface, thereby directing the hydrogenation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Fluoroquinoline-2-carboxylic acid (Doebner-type Reaction)

(This protocol is a representative procedure adapted from similar syntheses and should be optimized for the specific substrates.)[2][6]

  • Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq) in acetonitrile (approx. 1.5 M), add pyruvic acid (1.1 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) (0.5 eq).

  • Reaction: Allow the mixture to warm to room temperature, then heat to 65 °C. Stir the reaction mixture for 20-24 hours, monitoring progress by TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation to 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

(Safety Warning: Catalytic hydrogenation with H₂ gas should only be performed by trained personnel using appropriate high-pressure equipment like a Parr hydrogenator.)

  • Vessel Charging: In a high-pressure reaction vessel, dissolve 7-fluoroquinoline-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., start with 5 bar / ~75 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by observing hydrogen uptake.

  • Work-up: Once hydrogen uptake ceases or the starting material is consumed (as determined by a pilot run or in-situ monitoring), carefully vent the H₂ pressure and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the most critical factor for success in this overall synthesis? A: For the Doebner reaction, controlling side reactions through careful selection of a milder catalyst and temperature is key. For the hydrogenation step, the choice of catalyst is absolutely critical to achieve high selectivity and prevent dehalogenation.

Q: Are there any alternative methods to catalytic hydrogenation for the reduction step? A: Yes, transfer hydrogenation using reagents like Hantzsch ester or ammonia borane with appropriate catalysts can be an alternative to using high-pressure H₂ gas.[9] Additionally, electrocatalytic methods using water as a hydrogen source are emerging as a green alternative.[8]

Q: What specific safety precautions are necessary? A: When working with strong acids like BF₃·OEt₂, always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). For catalytic hydrogenation, the use of flammable H₂ gas under pressure poses a significant risk. Ensure the equipment is properly maintained and operated, and work behind a safety shield. The metal catalysts (especially Pd/C) can be pyrophoric and should be handled carefully, especially when dry after filtration.

References

  • BenchChem. (2025).
  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Jouyban, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1021. [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10293-10333. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines. [Link]

  • Wang, C., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 13(1), 1-9. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(7), 3523-3537. [Link]

  • BenchChem. (2025).
  • Saito, S., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications, 50(12), 1434-1443. [Link]

  • Digafie, Z., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 1-13. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized amino acid derivatives. 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (7-F-THQ-2-COOH) is a highly valuable building block in medicinal chemistry and neuropharmacology[1][2]. However, its unique structural features often lead to frustrating solubility bottlenecks during synthesis and analysis.

This guide is designed to move beyond trial-and-error. By understanding the thermodynamic and structural causality behind these issues, you can implement self-validating protocols to keep your workflows moving.

Part 1: The Mechanistic "Why" – Understanding the Molecule

To solve solubility issues, we must first understand the molecular environment. 7-F-THQ-2-COOH contains a secondary amine within the tetrahydroquinoline ring and a carboxylic acid at the 2-position.

  • The Zwitterionic Trap: Like most amino acids, 7-F-THQ-2-COOH exists predominantly as a zwitterion (dipolar ion) in the solid state and in neutral aqueous solutions[3][4]. The protonated amine ( −NH2+​ ) and deprotonated carboxylate ( −COO− ) form an incredibly stable, tightly packed crystal lattice driven by strong electrostatic interactions and hydrogen bonding[3].

  • The Fluorine Paradox: The fluorine atom at the 7-position increases the overall lipophilicity (logP) of the aromatic ring. Intuitively, one might expect this to improve solubility in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). However, the massive lattice energy of the zwitterion completely overrides the lipophilic contribution of the fluorine atom.

  • Hansen Solubility Parameters (HSP): According to HSP theory, a solute will only dissolve in a solvent if their dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters are closely matched[5][6]. Zwitterions require solvents with exceptionally high δp​ and δh​ values to disrupt the ionic lattice[7]. Standard organic solvents simply lack the dielectric constant and hydrogen-bonding capacity to achieve this.

Part 2: Troubleshooting FAQs

Q: Why does my 7-F-THQ-2-COOH completely crash out when I try to run a reaction in Dichloromethane (DCM) or Tetrahydrofuran (THF)? A: DCM and THF have low hydrogen-bonding parameters ( δh​ ). They cannot solvate the charged zwitterionic poles of the molecule. To run reactions in these solvents, you must temporarily mask the zwitterion. This is typically done by adding a lipophilic base (like DIPEA or Triethylamine) to deprotonate the carboxylic acid, or by chemically protecting the amine (e.g., Boc-protection)[8][9].

Q: I need to take an NMR spectrum, but the compound won't dissolve in CDCl3​ . What should I do? A: Switch your solvent to DMSO- d6​ . DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) capable of stabilizing the zwitterion[6]. If it is still stubbornly insoluble, add 1-2 drops of deuterated trifluoroacetic acid (TFA- d ) or NaOD. This shifts the pH, forcing the molecule out of the neutral zwitterionic state into a fully cationic or anionic state, drastically increasing solubility.

Q: I am trying to perform an amide coupling using EDC/HOBt. The starting material is a suspension. Will the reaction work? A: It might proceed slowly as a heterogeneous slurry, but yields will suffer. For amide couplings with 7-F-THQ-2-COOH, switch to a DMF or NMP solvent system. Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The base disrupts the zwitterion by forming the soluble DIPEA-carboxylate salt, allowing the amine to remain nucleophilic for the coupling[10].

Part 3: Quantitative Data & Solvent Selection

Use the following table to rationally select your solvent system based on Hansen Solubility Parameters and empirical observations for tetrahydroquinoline derivatives[5][7].

SolventDielectric Constant ( ϵ )Dispersion ( δd​ )Polar ( δp​ )H-Bond ( δh​ )Zwitterion SolubilityRecommended Strategy
Water 80.115.516.042.3ModerateAdjust pH to < 2 or > 10 to form soluble salts.
DMSO 46.718.416.410.2GoodUse for NMR or stock solutions; heat gently to 40°C.
DMF 36.717.413.711.3ModerateAdd organic base (DIPEA) to solubilize for couplings.
Methanol 32.715.112.322.3ModerateGood for recrystallization; forms suspensions at high conc.
DCM 8.918.06.36.1PoorDerivatize (Boc/Fmoc) prior to use[11].
Hexanes 1.914.90.00.0InsolubleUse only as an anti-solvent for precipitation.

Part 4: Experimental Protocols for Solubilization

If your downstream chemistry strictly requires non-polar organic solvents, you must alter the chemical state of 7-F-THQ-2-COOH. Here are two field-proven, self-validating protocols.

Protocol A: Transient Solubilization via HCl Salt Formation

Converting the zwitterion to a hydrochloride salt protonates the carboxylate, leaving a net positive charge on the amine. This drastically improves solubility in polar organic mixtures (e.g., MeOH/DCM)[12][13].

  • Suspend: Weigh 1.0 g of 7-F-THQ-2-COOH into a round-bottom flask. Add 10 mL of anhydrous Methanol (the compound will remain partially suspended).

  • Acidify: Slowly add 1.5 equivalents of a 4.0 M HCl solution in 1,4-dioxane dropwise while stirring at room temperature[11].

  • Validate: The cloudy suspension will transition into a clear, homogeneous solution within 15-30 minutes as the zwitterionic lattice breaks down.

  • Isolate: Concentrate the solution under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove excess HCl and dioxane.

  • Dry: Dry the resulting 7-F-THQ-2-COOH hydrochloride salt under high vacuum. The salt is now ready for use and will exhibit improved handling properties.

Protocol B: Covalent Modification via N-Boc Protection

For maximum solubility in solvents like DCM or EtOAc (crucial for chromatography or lipophilic synthesis), masking the secondary amine with a tert-butyloxycarbonyl (Boc) group is the gold standard[8][9].

  • Dissolve: In a 50 mL flask, suspend 1.0 g of 7-F-THQ-2-COOH in 10 mL of a 1:1 mixture of THF and Water.

  • Basify: Add 2.0 equivalents of Sodium Bicarbonate ( NaHCO3​ ). Self-Validation: The solution will bubble (CO2 evolution) and become clear as the sodium carboxylate salt forms.

  • Protect: Cool the mixture to 0°C. Dropwise, add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in 2 mL of THF[14].

  • React: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~3 using 1M citric acid (avoid strong acids like HCl which will cleave the new Boc group).

  • Extract: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ). The N-Boc-7-F-THQ-2-COOH is now highly soluble in the organic phase. Dry over Na2​SO4​ and concentrate.

Part 5: Visual Workflows

Decision matrix for resolving 7-F-THQ-2-COOH solubility based on downstream applications.

Chemical derivatization pathways to disrupt the zwitterionic lattice for organic solubility.

References

  • EvitaChem.Buy (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (EVT-389591).
  • Chem-Impex.1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride.
  • Chem-Impex.1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
  • Fiveable.Zwitterion: Organic Chemistry II Study Guide.
  • Wikipedia.Hansen solubility parameter.
  • EvitaChem.6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile.
  • EvitaChem.Buy 1-Methylindoline-7-carbonitrile hydrochloride (EVT-12035024).
  • Chemistry LibreTexts.Backgrounds of Amino Acids.
  • Science.gov.Hansen solubility parameters.
  • Google Patents.EP2981599A1 - Enzyme solubility in liquid detergent and use of detergent composition.
  • Universidade Nova de Lisboa.A COMPREHENSIVE SCREENING STUDY ON THE SOLUBILITY IN NADES BY USING HANSEN SOLUBILITY PARAMETERS.
  • Universität Regensburg.
  • Google Patents.WO2014012934A1 - Novel 5-aminotetrahydroquinoline-2-carboxylic acids and use thereof.
  • ACS Publications.Enantiomerically Pure Hexahydropyrazinoquinolines as Potent and Selective Dopamine 3 Subtype Receptor Ligands.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid .

This molecule presents a unique chromatographic triad: a secondary amine embedded in a tetrahydroquinoline ring, a carboxylic acid, and a lipophilic fluorine atom. Depending on the mobile phase pH, it exists as a cation, anion, or highly polar zwitterion. This amphoteric nature frequently leads to severe peak tailing, retention time drift, and poor retention on standard reversed-phase (RP) columns[1].

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and structural diagnostics.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my compound elute in the void volume (k' < 1) on a standard C18 column?

The Causality: At a typical unbuffered mobile phase pH (pH 3.0 – 5.0), 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exists primarily as a zwitterion. The carboxylic acid (pKa ~2.0) is deprotonated, and the secondary amine (pKa ~4.5) is protonated. Zwitterions are exceptionally polar and highly solvated by aqueous mobile phases, preventing them from partitioning into the hydrophobic C18 stationary phase. The Solution: You must either suppress the ionization to force hydrophobic retention or switch to a separation mode that favors polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier choice for zwitterions. The retention mechanism relies on the analyte partitioning from an acetonitrile-rich mobile phase into an aqueous-rich sub-layer immobilized on a polar stationary phase[2].

  • Ion-Pairing Reversed-Phase: Lower the pH to < 2.0 using 0.1% Trifluoroacetic acid (TFA). This protonates the carboxylic acid, converting the molecule into a net cation. The hydrophobic trifluoroacetate anion then forms a neutral ion-pair with the protonated amine, significantly increasing retention on a C18 column[3],[4].

Q2: How do I eliminate the severe peak tailing (Asymmetry Factor > 1.5) I am observing?

The Causality: Peak tailing in this molecule is almost exclusively driven by secondary interactions between the basic secondary amine and residual, unreacted silanol groups (Si-O⁻) on the silica stationary phase[5],[6]. Even in high-purity silica, these acidic sites act as strong cation-exchangers, causing the analyte to adsorb and desorb slowly, elongating the trailing edge of the peak[7]. The Solution:

  • Mask the Silanols: Use 0.1% TFA. TFA not only lowers the pH (protonating and neutralizing the silanols) but also acts as a masking agent, buffering the column against secondary interactions[8]. If MS compatibility is required and TFA is avoided due to ion suppression, use 0.1% Formic Acid but expect a slight compromise in peak shape[8].

  • Upgrade the Stationary Phase: Switch to a "base-deactivated" or fully end-capped C18 column. End-capping chemically blocks residual silanols with short alkyl chains (e.g., trimethylchlorosilane), drastically reducing secondary amine interactions[7].

Q3: My retention time drifts randomly between injections. How can I build a self-validating, stable method?

The Causality: Retention time instability occurs when the mobile phase pH is within ±1 pH unit of the analyte's pKa. Minor fluctuations in the mobile phase preparation or sample matrix will shift the ionization equilibrium, drastically altering the molecule's polarity. The Solution: Never operate near the pKa. Buffer the mobile phase at least 1.5 pH units away from the pKa of both functional groups. For this molecule, operating at pH 2.0 (using phosphoric acid or TFA) or pH 7.4 (using 10 mM phosphate buffer) ensures the molecule is locked into a single ionization state[9].

Part 2: Visualizing the Chromatographic Logic

pH-Dependent Ionization & Column Selection Pathway

The following diagram illustrates how the mobile phase pH dictates the ionization state of the tetrahydroquinoline derivative, which in turn dictates the required chromatographic mode.

Ionization A Low pH (< 2.5) Cationic State (Protonated Amine & Acid) D Reversed-Phase (RP) with Ion-Pairing (TFA) A->D Hydrophobic Pairing B Mid pH (3.0 - 5.0) Zwitterionic State (Net Neutral/Highly Polar) E HILIC or Mixed-Mode Chromatography B->E Aqueous Partitioning C High pH (> 6.0) Anionic State (Deprotonated Acid) F High-pH Stable RP (Aqueous C18) C->F Ion Suppression

Caption: pH-dependent ionization states of the amphoteric analyte and corresponding column selection.

Troubleshooting Workflow for Peak Shape & Retention

Use this logical decision tree to systematically diagnose and resolve poor chromatography.

Troubleshooting Start Issue: Poor Retention or Severe Peak Tailing CheckRet Is k' < 2 (Eluting in Void)? Start->CheckRet CheckTail Is Asymmetry Factor > 1.5? Start->CheckTail ActionHILIC Switch to HILIC (e.g., ZIC-HILIC Column) CheckRet->ActionHILIC Yes (Zwitterion effect) ActionpH Lower pH to 2.0 (0.1% TFA or Phosphoric) CheckRet->ActionpH No, but drifting RT CheckTail->ActionpH Yes (Need Ion-Pairing) ActionEndcap Use Fully End-capped Base-Deactivated C18 CheckTail->ActionEndcap Yes (Silanol Interaction)

Caption: Systematic troubleshooting workflow for resolving retention loss and peak tailing.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Summary of Optimized Chromatographic Parameters
ParameterOption A: Zwitterionic HILIC Mode (Recommended for LC-MS)Option B: Ion-Pairing RP Mode (Recommended for LC-UV)
Column Chemistry Zwitterionic Sulfobetaine (ZIC-HILIC) or Amide[10],[11]Fully end-capped, high-purity C18 (Type-B silica)[8]
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)[12]0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)[8]
Mobile Phase B Acetonitrile (MeCN)0.1% TFA in Acetonitrile
Elution Gradient Start at 90% B, decrease to 50% B (HILIC retains polar compounds in high organic)[13]Start at 5% B, increase to 60% B (RP retains hydrophobic compounds in high aqueous)
Primary Mechanism Partitioning into immobilized aqueous layer[2]Hydrophobic interaction of the neutral ion-pair[3]
Expected Asymmetry 0.9 – 1.21.0 – 1.3
Validated Protocol 1: HILIC-MS Workflow for Zwitterions

This protocol is self-validating: successful retention (k' > 2) confirms the establishment of the aqueous sub-layer.

  • Column Equilibration (Critical Step): Install a ZIC-HILIC column (e.g., 2.1 x 100 mm, 3 µm). Flush the column with 50 column volumes of 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0). Causality: HILIC columns require extensive equilibration to form the stationary aqueous partition layer[10].

  • Sample Preparation: Dissolve the 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid standard in a diluent matching the initial mobile phase (90% MeCN). Warning: Injecting highly aqueous samples in HILIC causes severe peak distortion and fronting.

  • Gradient Execution: Run a linear gradient from 90% B down to 50% B over 10 minutes.

  • System Suitability Check: Calculate the retention factor ( k′ ). If k′<2 , decrease the initial aqueous content to 5% (95% MeCN) to force stronger hydrophilic partitioning[13].

Validated Protocol 2: Ion-Pairing RP-UV Workflow

Use this when MS compatibility is not required and robust UV quantification is the goal.

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Prepare Mobile Phase B with 0.1% TFA in Acetonitrile. Causality: 0.1% TFA ensures the pH is ~2.0, fully protonating the carboxylic acid and masking silanols[8],[4].

  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient Execution: Run a gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

  • System Suitability Check: Measure the USP Tailing Factor. If tailing exceeds 1.5, verify the TFA concentration. A drop in TFA concentration (e.g., to 0.01%) will immediately degrade peak shape due to unmasked silanol interactions[8].

Sources

Optimization

preventing degradation of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid during storage

Welcome to the technical support resource for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate degradation and ensure the reliability of your experimental outcomes.

Introduction to the Stability of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a complex molecule with several reactive moieties that can be susceptible to degradation if not stored under optimal conditions. The primary points of vulnerability are the tetrahydroquinoline ring, which is prone to oxidation, the carboxylic acid group, which can undergo decarboxylation, and the fluorinated aromatic ring, which may be sensitive to photodegradation. Understanding these potential degradation pathways is crucial for implementing effective storage strategies.

The introduction of a fluorine atom can enhance metabolic stability in biological systems; however, it also influences the electronic properties of the molecule, which can affect its chemical stability.[1] This guide provides a comprehensive overview of best practices to prevent the degradation of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?

A1: The most significant degradation pathway is the oxidative aromatization of the 1,2,3,4-tetrahydroquinoline ring to form the corresponding quinoline derivative.[2][3] This process is often facilitated by atmospheric oxygen and can be accelerated by elevated temperatures and exposure to light.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can significantly accelerate degradation. Specifically, higher temperatures can promote both oxidative aromatization of the tetrahydroquinoline ring and potential decarboxylation of the carboxylic acid group.[4] Therefore, controlled, low-temperature storage is critical.

Q3: Is this compound sensitive to light?

A3: Yes. Fluorinated aromatic compounds can be susceptible to photodegradation.[1][5][6] Exposure to light, particularly UV radiation, can initiate photochemical reactions leading to defluorination or the formation of other unwanted photoproducts.

Q4: What is the ideal atmospheric condition for storing this compound?

A4: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[3] This minimizes contact with atmospheric oxygen, which is a key driver of the aromatization of the tetrahydroquinoline ring.

Q5: How should I handle the compound when taking it out of storage for an experiment?

A5: It is crucial to minimize the compound's exposure to ambient air and light. If possible, handle the compound in a glove box with an inert atmosphere.[7] If a glove box is not available, work quickly and ensure the container is tightly sealed immediately after use. Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing or browning) Oxidative degradation (aromatization) of the tetrahydroquinoline ring.1. Confirm the purity of the material using a suitable analytical method like HPLC. 2. If degradation is confirmed, discard the batch and obtain a fresh one. 3. Review your storage protocol to ensure the compound is stored under an inert atmosphere and at the recommended low temperature.
Reduced potency or unexpected results in biological assays Degradation of the active compound leading to a lower effective concentration.1. Verify the purity and concentration of your stock solutions. 2. Prepare fresh stock solutions from a new, unopened vial of the compound. 3. Implement stricter storage and handling procedures for both the solid compound and its solutions.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products such as the aromatized quinoline or decarboxylated species.1. Characterize the new peaks to identify the degradation products. This will help confirm the degradation pathway. 2. Optimize storage conditions to mitigate the specific degradation observed (e.g., enhance inert atmosphere for oxidation, lower temperature for thermal degradation).
Poor solubility of the compound compared to previous batches The degradation products may have different solubility profiles.1. Confirm the identity and purity of the compound. 2. If the compound is pure, re-evaluate your dissolution method. Sonication may be required. 3. If degradation is present, the altered solubility may be a consequence of the impurities.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Container: Use an amber glass vial with a Teflon-lined cap to protect from light and ensure an airtight seal.

  • Atmosphere: Before sealing, flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Temperature: Store the sealed vial at -20°C or lower.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any special handling instructions.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous solvents appropriate for your experimental needs.

  • Preparation: Prepare solutions under an inert atmosphere if possible. If not, prepare them quickly and minimize exposure to air.

  • Storage Container: Store stock solutions in amber glass vials with Teflon-lined caps.

  • Storage Temperature: For short-term storage (1-2 weeks), 2-8°C may be acceptable, but for longer-term storage, -20°C or -80°C is highly recommended.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Protocol 3: Quality Control Analysis by HPLC

This protocol provides a general method for assessing the purity of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Method optimization may be required.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B (e.g., 10% to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate the presence of impurities or degradation products.

Visualizing Degradation and Prevention

Logical Flow for Troubleshooting

Troubleshooting Logic A Unexpected Experimental Results B Check Purity via HPLC A->B C Single, Sharp Peak? B->C Yes D Multiple Peaks Observed B->D No E Review Experimental Parameters (Concentration, etc.) C->E F Degradation Confirmed D->F G Implement Recommended Storage Protocol F->G H Characterize Impurities (LC-MS) F->H M Protect from Light F->M I Oxidation Product? H->I J Decarboxylation Product? H->J K Enhance Inert Atmosphere I->K Yes L Lower Storage Temperature J->L Yes

Caption: Troubleshooting workflow for unexpected results.

Potential Degradation Pathways

Potential Degradation Pathways A 7-Fluoro-1,2,3,4-tetrahydro quinoline-2-carboxylic acid (Parent Compound) B 7-Fluoroquinoline-2-carboxylic acid (Aromatized Product) A->B Oxidation ([O], Heat, Light) C 7-Fluoro-1,2,3,4-tetrahydroquinoline (Decarboxylated Product) A->C Decarboxylation (Heat) D Other Photodegradation Products A->D Photolysis (UV Light)

Caption: Major potential degradation routes.

References

  • Bhat, N., Pomerantz, A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
  • Bhat, N., Mundhenke, M., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
  • Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633.
  • Nakanishi, K., et al. (1987). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry.
  • Bhat, N., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • An efficient heterogeneous catalyst nickel oxide supported on graphene nanoplatelets (NiO/Gr) has been developed for the aerobic and additive-free dehydrogenation of N-heterocycles. (2020).
  • Miyata, O., et al. (2007).
  • Mukai, K., et al. (2004). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society.
  • Why does 2-quinoline acetic acid undergo decarboxylation faster than quinoline 2-carboxylic acid? (n.d.). Chemistry Learning Club.
  • Shimizu, M., et al. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. HETEROCYCLES, 41(4).
  • Gozler, B., et al. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry.
  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035.
  • Li, Y., et al. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • 7-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE. (2026, January 17). ChemicalBook.
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 11049-11083.
  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 799274-06-9. (n.d.). Sigma-Aldrich.
  • 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | CAS 923120-55-2. (n.d.). Santa Cruz Biotechnology.
  • Advances in the Chemistry of Tetrahydroquinolines. (2011).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI.

Sources

Troubleshooting

troubleshooting chiral resolution of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid enantiomers

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals tackling the chiral resolution of 7-Fluoro-1,2,3,4-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals tackling the chiral resolution of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This valuable intermediate presents unique challenges due to its structural and electronic properties. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to streamline your separation experiments.

Part 1: Troubleshooting Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is the most common and industrially scalable method for separating enantiomers.[1] It relies on the principle that two diastereomers formed from a racemic acid and a chiral base will have different physical properties, most importantly, solubility.[2] The success of this technique is highly dependent on the careful selection of the resolving agent and the crystallization solvent.[1][3]

FAQ 1: I'm not getting any crystals, or my product is "oiling out." What's happening and what should I do?

This is one of the most frequent challenges in diastereomeric crystallization, typically pointing to issues with supersaturation or solvent selection.

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[4][5] This can be caused by excessively high concentration (supersaturation), a cooling rate that is too rapid, or a solvent system where the salt's melting point is below the crystallization temperature.[4][5]

Troubleshooting Steps:

  • Reduce Supersaturation: The most direct approach is to add more solvent to the mixture to reduce the overall concentration.[4][6]

  • Control the Cooling Rate: Employ a slow, controlled cooling gradient. Rapid cooling favors kinetic precipitation (often as an oil), whereas slow cooling allows for thermodynamic equilibrium and the growth of well-ordered, high-purity crystals.[5][7]

  • Induce Nucleation: If the solution remains clear even when supersaturated, nucleation may be kinetically hindered.

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic glass fragments can serve as nucleation sites.[5][6]

    • Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution to initiate crystallization.[5][6]

  • Re-evaluate the Solvent System: The chosen solvent may be too effective, dissolving the salt too readily. A systematic solvent screen is often the most critical step to success.[4] Consider adding an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the solution to induce precipitation.[5]

G start Initial Observation: No Crystals or Oiling Out q1 Is the solution perfectly clear? start->q1 q2 Is the initial concentration high? start->q2 Oiling Out q1->q2 No sol1 Problem: Nucleation is inhibited. Solution: 1. Scratch flask interior. 2. Add seed crystals. q1->sol1 Yes sol2 Problem: High supersaturation. Solution: 1. Add more solvent. 2. Use a slower cooling rate. q2->sol2 Yes sol3 Problem: Poor solvent choice. Solution: 1. Perform a solvent screen. 2. Try anti-solvent addition. q2->sol3 No (or sol2 ineffective) G start Goal: Develop Chiral HPLC Method step1 Step 1: Column Screening Select 2-3 columns (e.g., Amylose, Cellulose-based) start->step1 step2 Step 2: Mobile Phase Screening Test Hexane/IPA and Hexane/EtOH (e.g., 90/10, 80/20) step1->step2 step3 Step 3: Additive Test Add 0.1% TFA to mobile phase to improve peak shape. step2->step3 q1 Is baseline separation achieved (Rs > 1.5)? step3->q1 q1->step1 No opt Optimization Fine-tune alcohol % Adjust flow rate q1->opt Yes end Validated Analytical Method opt->end G sub Racemic Acid + Chiral Base solv Dissolve in Hot Solvent sub->solv cool Slow Cooling & Crystallization solv->cool filt Filter & Isolate Diastereomeric Salt cool->filt an Analyze Purity (d.e. %) filt->an recryst Recrystallize an->recryst d.e. Low lib Liberate Free Acid (Acid/Base Workup) an->lib d.e. OK recryst->filt final Enantiopure Acid lib->final

Sources

Optimization

Technical Support Center: Scaling Up 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Production

Welcome to the Technical Support Center for the process development and scale-up of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This compound is a critical chiral building block and a privileged structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the process development and scale-up of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This compound is a critical chiral building block and a privileged structural motif in the development of bioactive molecules, including opioid analgesics and glycine antagonists[1][2]. Scaling its production from bench to pilot plant introduces significant challenges in stereocontrol, catalyst stability, and thermodynamic safety.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure safe and efficient kilogram-scale production.

Section 1: Core Synthetic Workflows

The synthesis of the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid core generally relies on two highly scalable pathways:

  • Intramolecular Heck Cyclization: Builds the core from acyclic halogenated aniline derivatives. This route is highly robust for large-scale manufacturing (up to 300 kg) but requires downstream chiral resolution[2].

  • Biomimetic Asymmetric Reduction: Utilizes a regenerable NAD(P)H model and a chiral phosphoric acid catalyst to directly reduce quinoline-2-carboxylic acid derivatives with up to 99% enantiomeric excess (ee)[1].

SynthesisWorkflow Start Starting Material (e.g., 5-Fluoro-2-iodoaniline) Step1 Imine Formation & Wittig/Mannich Reaction Start->Step1 Route B (Heck) Step2 Intramolecular Heck Reaction (Pd Catalyst, Base) Step1->Step2 Step3 Enzymatic/Chiral Resolution Step2->Step3 Step4 Saponification & Salt Formation Step3->Step4 Product 7-Fluoro-1,2,3,4-tetrahydroquinoline- 2-carboxylic acid Step4->Product Start2 7-Fluoroquinoline- 2-carboxylic acid BioRed Biomimetic Asymmetric Reduction (Chiral Phosphoric Acid, NAD(P)H) Start2->BioRed Route A (Reduction) BioRed->Product

Synthetic pathways for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid scale-up.

Section 2: Troubleshooting Guides & FAQs

Q1: How do I resolve incomplete conversion during the intramolecular Heck cyclization at scale? A1: Incomplete conversion during the Heck reaction is typically caused by catalyst poisoning or inadequate thermal transfer in large reactors.

  • Causality: The 7-fluoro substituent withdraws electron density from the aromatic ring, which accelerates the initial oxidative addition of palladium. However, halide buildup (especially iodide from the starting material) can coordinate with the palladium center, creating a resting state that stalls the catalytic cycle.

  • Solution: Implement a robust ligand system such as XPhos or add a silver salt (e.g., Ag2CO3) to sequester halide ions and keep the catalytic cycle active. Ensure the reaction temperature is strictly maintained between 80–90°C; exceeding 100°C increases the risk of protodehalogenation[2].

Q2: What is the safest way to handle the fluorinated aniline/quinoline precursors during scale-up? A2: Fluorinated aromatics pose specific thermodynamic hazards. Under highly basic conditions at elevated temperatures, they can undergo exothermic nucleophilic aromatic substitution (SNAr) or defluorination, potentially leading to thermal runaway and the generation of hazardous hydrogen fluoride (HF).

  • Causality: The strong electron-withdrawing nature of the fluorine atom activates the ortho and para positions toward nucleophilic attack.

  • Solution: Avoid using strong hydroxide bases during the cyclization steps. Instead, utilize mild, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3). For maximum safety, transition the highly exothermic steps to a continuous-flow reactor to ensure rapid heat dissipation.

Q3: How can I maintain high enantiomeric excess (ee) during the biomimetic reduction step upon scale-up? A3: The 1 relies on the precise hydrogen-bonding network between the chiral phosphoric acid, the NAD(P)H model, and the substrate[1].

  • Causality: Moisture intrusion disrupts this delicate hydrogen-bonding network, leading to a racemic background reduction pathway. Additionally, temperature gradients in large vessels can cause localized hot spots that degrade stereoselectivity.

  • Solution: Rigorously dry all solvents (Karl Fischer titration < 50 ppm H2O). Maintain the reactor at a uniform -20°C to 0°C using a highly efficient jacketed cooling system. Validate the chiral integrity by drawing samples for chiral HPLC analysis before quenching the bulk reactor.

Q4: What are the best practices for isolating the final carboxylic acid without yield loss? A4: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is an amino acid derivative and exists as a highly water-soluble zwitterion in aqueous solutions.

  • Causality: Standard organic extractions will fail because the zwitterion heavily partitions into the aqueous phase. Decarboxylative degradation can also occur if the product is exposed to radical initiators or strong light, as seen in3[3].

  • Solution: Perform an isoelectric precipitation. Carefully adjust the aqueous phase to the compound's exact isoelectric point (pI ≈ 4.5–5.5) using dilute HCl or NaOH. Seed the solution to induce controlled crystallization, then isolate via filtration.

Troubleshooting Issue Low Yield or Incomplete Conversion Check1 Check Reaction Temperature Issue->Check1 Check2 Analyze Catalyst Integrity Issue->Check2 Fix1 Optimize to 80-100°C Check1->Fix1 Too Low Fix2 Increase Pd Loading or Change Ligand Check2->Fix2 Poisoned/Degraded

Troubleshooting logic for incomplete conversion during scale-up.

Section 3: Quantitative Data Summary

Table 1: Comparison of Scale-Up Parameters for Tetrahydroquinoline Core Synthesis

Synthetic RoutePrimary Catalyst / ReagentOptimal Temp (°C)Typical Yield (%)Enantiomeric Excess (%)Key Scale-Up Safety Consideration
Intramolecular Heck Pd(OAc)₂ / XPhos80 - 9075 - 85N/A (Requires Resolution)Exothermic profile; requires controlled base addition.
Biomimetic Reduction Chiral Phosphoric Acid / NAD(P)H-20 - 088 - 9595 - 99Strict anhydrous conditions; cryogenic cooling required.
Photoredox Giese Ir[dF(CF₃)ppy]₂(dtbpy)PF₆20 - 2560 - 70Diastereomeric mixturesHigh-intensity light management; radical intermediate stability.

Section 4: Validated Experimental Protocol

Gram-to-Kilogram Scale Biomimetic Asymmetric Reduction

This protocol is a self-validating system designed to ensure high enantiopurity and safety during the reduction of 7-fluoroquinoline-2-carboxylic acid.

Step 1: Reactor Preparation and Purging

  • Equip a 50 L glass-lined jacketed reactor with a mechanical stirrer, internal temperature probe, and an inert gas (N₂/Ar) inlet.

  • Perform three vacuum-nitrogen purge cycles to ensure a strictly anaerobic environment.

  • Charge the reactor with anhydrous dichloromethane (DCM, 20 L). Verify moisture content is < 50 ppm via Karl Fischer titration.

Step 2: Reagent Charging

  • Add 7-fluoroquinoline-2-carboxylic acid (1.0 kg, 5.23 mol) and the regenerable NAD(P)H model (CYNAM, 1.2 equivalents).

  • Initiate stirring at 150 rpm and cool the reactor jacket to -10°C.

  • Once the internal temperature stabilizes at -10°C, add the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 2 mol%) dissolved in 1 L of anhydrous DCM via an addition funnel over 30 minutes.

    • Causality Check: Slow addition prevents localized heat spikes that could compromise the hydrogen-bonded transition state, thereby preserving the ee.

Step 3: Reaction Monitoring (Self-Validation)

  • Allow the reaction to proceed for 24 hours at -10°C.

  • Validation: Monitor the reaction via inline Process Analytical Technology (PAT) or draw a sample for HPLC. The reaction is deemed complete when the UV absorption peak of the starting quinoline (approx. 315 nm) is < 1% relative to the product.

Step 4: Isoelectric Workup and Isolation

  • Quench the reaction by adding 5 L of cold, saturated aqueous NaHCO₃. Stir vigorously for 15 minutes, then separate the phases.

  • Extract the aqueous phase with DCM (2 x 2 L) to remove the oxidized NAD(P)H model and catalyst (which can be recovered and regenerated).

  • Carefully adjust the pH of the aqueous phase to 5.0 using 1M HCl.

    • Causality Check: pH 5.0 targets the isoelectric point of the zwitterionic product, minimizing its solubility and forcing precipitation.

  • Cool the aqueous suspension to 0°C and age for 4 hours to maximize crystal growth.

  • Filter the solid, wash with cold water (2 x 1 L), and dry under vacuum at 40°C to afford (S)-7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

References

  • Source: Organic Letters (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)
  • Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters Source: PMC - NIH URL

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation methods for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

An In-Depth Technical Guide to Mass Spectrometry Validation Methods for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid This guide provides a comprehensive framework for the development and validation of robust ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Mass Spectrometry Validation Methods for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

This guide provides a comprehensive framework for the development and validation of robust mass spectrometry (MS) methods for the quantitative and qualitative analysis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. As a molecule combining the structural motifs of a fluoroquinolone and a tetrahydroquinoline, its analysis requires a nuanced approach grounded in established bioanalytical principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and regulatory-compliant analytical protocols.

Introduction: The Analytical Imperative

In pharmaceutical development, the rigorous validation of analytical methods is not merely a procedural step but the very foundation of reliable data.[1][2] For a compound like 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique.[3] Its unparalleled sensitivity and selectivity enable precise quantification in complex biological matrices, which is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will deconstruct the validation process, comparing various MS approaches and providing detailed experimental protocols, all while adhering to the stringent standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][7]

Part 1: Foundational Strategy - Selecting the Right Tools

The success of any analytical method hinges on the initial strategic choices regarding instrumentation and methodology. The physicochemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid—a polar, heterocyclic carboxylic acid—guide these decisions.

Chromatographic Separation: The First Level of Selectivity

High-performance liquid chromatography (HPLC) or Ultra-HPLC (UHPLC) is essential for separating the analyte from endogenous matrix components, thereby minimizing ion suppression and improving analytical reliability.[3][8]

  • Column Chemistry : Reversed-phase chromatography is the standard approach. While C18 columns are ubiquitous, a Phenyl column may offer alternative selectivity for aromatic compounds like the quinoline ring system. A novel approach for separating fluoroquinolones has shown success on phenyl columns at a basic pH.[9]

  • Mobile Phase : A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The formic acid serves to protonate the analyte in positive ion mode, enhancing ionization efficiency.

Ionization and Mass Analysis: The Core of Detection

The choice of ionization source and mass analyzer is critical and depends on the analytical goal—quantification or structural confirmation.

  • Ionization Source : Electrospray Ionization (ESI) is the preferred method for polar molecules like the target analyte. It is a soft ionization technique that typically generates a prominent protonated molecular ion [M+H]+, which is ideal for subsequent mass analysis.

  • Mass Analyzers: A Comparative Overview :

    • Triple Quadrupole (QqQ) MS : This is the gold standard for quantitative bioanalysis.[8][10] Operating in Multiple Reaction Monitoring (MRM) mode, it provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. This is the workhorse for pharmacokinetic studies.

    • High-Resolution Mass Spectrometry (HRMS) - Q-TOF or Orbitrap : HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition and the confident identification of metabolites or impurities.[11] While it can be used for quantification, its primary strength lies in qualitative and structural analysis.

    • Ion Trap MS : Useful for detailed structural elucidation through MSn fragmentation experiments, where ions are fragmented sequentially to map out the molecular structure.[12]

Overall Analytical Workflow

The logical flow from sample to result is a multi-step process designed to ensure data integrity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with Analyte & Internal Standard Sample->Spike Extract Extraction (Protein Ppt, LLE, or SPE) Spike->Extract LC UHPLC Separation (e.g., C18 Column) Extract->LC Inject MS Mass Spectrometry (ESI Source, QqQ or HRMS) LC->MS Inject Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Regression Integrate->Calibrate Quantify Quantification & Validation Check Calibrate->Quantify

Caption: High-level workflow for MS-based bioanalysis.

Part 2: The Validation Protocol - Establishing Trustworthiness

A bioanalytical method validation is a comprehensive process to demonstrate that an assay is reliable for its intended application.[2] The parameters evaluated are mandated by regulatory guidelines such as the ICH M10.[6][13]

Validation Parameter Purpose Typical Acceptance Criteria (ICH M10)
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.[5]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve & Range To demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero calibrators; Lower limit should be the LLOQ; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).[5]For QC samples, the mean concentration should be within ±15% of nominal (±20% at LLOQ); Precision (CV%) should not exceed 15% (20% at LLOQ).
Sensitivity (LLOQ) To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample; Accuracy and precision must meet acceptance criteria.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.[14][15]The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure across the concentration range.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency is key.
Stability To ensure the analyte concentration does not change under various processing and storage conditions.Mean concentration of stability samples should be within ±15% of the mean concentration of freshly prepared samples.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs should be within ±15%.

Part 3: Experimental Design and Protocols

The following protocols provide a practical starting point for method development and validation.

Protocol 1: Quantitative LC-MS/MS (QqQ) Method

This method is designed for the routine quantification of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in a biological matrix like human plasma.

1. Sample Preparation (Protein Precipitation) : A simple protein precipitation is often sufficient for initial method development due to its speed.[8] i. Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. ii. Add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). iii. Vortex vigorously for 1 minute to precipitate proteins. iv. Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitate. v. Carefully transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions :

  • LC System : UHPLC system (e.g., Shimadzu LC-30A, Waters Acquity).

  • Column : Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient : 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume : 2 µL.

  • MS System : Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher).

  • Ionization : ESI, Positive Mode.

  • MRM Transitions : To be determined by infusing the analyte. Based on its structure (MW ≈ 209.2), a plausible transition would be monitoring the precursor ion m/z 209.2 and a major fragment ion.

3. Predicted Fragmentation and MRM Selection : The fragmentation of the protonated molecule ([M+H]+ at m/z 210.1) is key to setting up the MRM experiment. Fragmentation is a dissociation of energetically unstable molecular ions.[16] Common losses for such structures include water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid, and cleavages within the tetrahydroquinoline ring.

Fragmentation cluster_main Predicted ESI+ Fragmentation Parent [M+H]+ m/z 210.1 Frag1 [M+H - H₂O]+ m/z 192.1 Parent->Frag1 - H₂O Frag2 [M+H - CO₂]+ m/z 164.1 Parent->Frag2 - CO₂ Frag3 [M+H - H₂O - CO]+ m/z 164.1 Frag1->Frag3 - CO

Caption: Predicted fragmentation of the target analyte.

Based on this, potential MRM transitions for quantification (primary) and confirmation (secondary) would be:

  • MRM 1 (Quantifier) : m/z 210.1 → 164.1 (Loss of formic acid, HCOOH, is common for carboxylic acids)

  • MRM 2 (Qualifier) : m/z 210.1 → 192.1 (Loss of water)

Protocol 2: High-Resolution MS (Q-TOF) for Confirmation

This protocol is used to unequivocally confirm the identity of the analyte.

1. Sample Preparation and LC : Use the same procedure as in Protocol 1. 2. HRMS Conditions :

  • MS System : Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization : ESI, Positive Mode.

  • Acquisition Mode : Full Scan MS and Targeted MS/MS (or data-dependent acquisition).

  • Mass Range : m/z 50 - 500.

  • Resolution : >20,000 FWHM. 3. Data Analysis : i. Extract the ion chromatogram for the exact mass of the protonated analyte (C₁₀H₁₁FNO₂ + H⁺ = m/z 210.0768). ii. The measured mass should be within 5 ppm of the theoretical mass. iii. Compare the high-resolution fragmentation spectrum obtained with the predicted fragmentation pattern to confirm the structure.

Part 4: Addressing Challenges with Halogenated Compounds

The presence of a fluorine atom introduces specific considerations. While fluorine is monoisotopic, its high electronegativity can influence ionization efficiency and fragmentation pathways.[17] Challenges in the analysis of halogenated compounds can include memory effects in the MS system and unique matrix effects that must be carefully evaluated during validation.[14][15]

Conclusion

The validation of a mass spectrometry method for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a systematic process that demands meticulous experimental design and a deep understanding of both chromatography and mass spectrometry. By leveraging the quantitative power of triple quadrupole instruments and the confirmatory capabilities of high-resolution systems, researchers can develop highly reliable, robust, and defensible analytical methods. Adherence to regulatory guidelines is paramount to ensure that the data generated can confidently support drug development and regulatory submissions.[18][19]

References

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC . Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC . Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA . Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Available at: [Link]

  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues . Available at: [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - DOI . Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . Available at: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union . Available at: [Link]

  • Quantifying Small Molecules by Mass Spectrometry | LCGC International . Available at: [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF - ResearchGate . Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA . Available at: [Link]

  • Guideline on Bioanalytical Method Validation - Global Health Protection Programme . Available at: [Link]

  • Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in - Shimadzu . Available at: [Link]

  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry - NUCLEUS information resources . Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds . Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FyoniBio . Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . Available at: [Link]

  • Determination of fluoroquinolone antibiotics in wastewater using ultra HPLC with mass spectrometry and fluorescence detection - 2010 - Wiley Analytical Science . Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube . Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI . Available at: [Link]

  • High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments | Analytical Chemistry - ACS Publications . Available at: [Link]

  • US Food and Drug Administration Perspectives on Clinical Mass Spectrometry - PubMed . Available at: [Link]

  • Validation of a liquid chromatography–tandem mass spectrometric method for the quantification of eight quinolones in bovine muscle, milk - hdb . Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC . Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Available at: [Link]

  • Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method - Macedonian Pharmaceutical Bulletin . Available at: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin . Available at: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF - ResearchGate . Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia . Available at: [Link]

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Comparative

Fluorinated vs. Non-Fluorinated Tetrahydroquinoline-2-Carboxylic Acid: A Comparative Bioactivity Guide

Executive Summary Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) and its derivatives represent a "privileged scaffold" in medicinal chemistry. They are extensively utilized in the development of potent N-methyl-D-aspar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydroquinoline-2-carboxylic acid (THQ-2-CA) and its derivatives represent a "privileged scaffold" in medicinal chemistry. They are extensively utilized in the development of potent N-methyl-D-aspartate (NMDA) receptor antagonists (targeting the glycine binding site) and Exchange Protein Directly Activated by cAMP (EPAC) inhibitors. The strategic introduction of fluorine into the THQ-2-CA core profoundly alters its physicochemical and pharmacokinetic properties. This guide objectively compares the bioactivity, metabolic stability, and target affinity of fluorinated versus non-fluorinated THQ-2-CA analogs, providing researchers with actionable experimental workflows.

Mechanistic Causality: The Stereoelectronic Impact of Fluorination

The substitution of hydrogen with fluorine in the THQ-2-CA scaffold is not merely a structural tweak; it is a calculated stereoelectronic modification designed to optimize drug-target interactions:

  • Lipophilicity and BBB Penetration: Fluorination typically increases the partition coefficient (LogD). For CNS-targeted THQ-2-CA derivatives—such as NMDA receptor antagonists like L-689,560—enhanced lipophilicity is critical for crossing the blood-brain barrier[1]. Fluorinated analogs demonstrate superior brain penetrance compared to their non-fluorinated counterparts, making them highly effective for neurological applications[2].

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Placing a fluorine atom at metabolically labile positions (e.g., the 6-position of the tetrahydroquinoline ring) prevents cytochrome P450-mediated oxidation, thereby extending the drug's half-life and reducing toxic metabolite formation[3].

  • Target Affinity & Conformation: In the context of EPAC1 inhibitors, the 6-fluoro substitution on the tetrahydroquinoline core (as seen in the uncompetitive inhibitor CE3F4) provides the optimal steric bulk and electronegativity required to stabilize the inhibitor within the cAMP-bound state of the EPAC1 protein[4].

Comparative Bioactivity Profiles

The following table summarizes the quantitative bioactivity shifts observed when transitioning from non-fluorinated to fluorinated THQ-2-CA analogs across various therapeutic targets.

Target / ApplicationNon-Fluorinated THQ-2-CA AnalogFluorinated THQ-2-CA AnalogKey Pharmacokinetic / Bioactivity Shift
NMDA Receptor (Glycine Site) L-689,560 : High affinity ( Kb​ ~130 nM), but limited brain penetrance in some in vivo models[5]. 18 F-Fluoroethyl THQ-2-CA : Ki​ = 12 nM[6].Fluorination enables in vivo PET visualization; maintains high binding affinity while allowing tracking of brain uptake (0.1% ID/g at 30 min)[6].
EPAC1 Inhibition Des-fluoro THQ : Lower inhibitory potency against EPAC1 GEF activity[4].CE3F4 (6-Fluoro-THQ) : Optimal uncompetitive inhibition[4].The 6-fluoro substitution is critical for optimal steric fit and electronegativity, making the (R)-enantiomer highly potent[4].
Trypanosomal MetRS Compound 12 : Good in vitro target affinity, but poor CNS exposure[2].Compound 13 (Fluorinated) : Highest target affinity[2].Fluorination dramatically improves CNS bioavailability (crossing the BBB) while maintaining or improving anti-parasitic efficacy[2].

Visualizations of Pharmacological Pathways

Pathways cluster_NMDA NMDA Receptor Antagonism cluster_EPAC EPAC1 Inhibition Glutamate Glutamate / Glycine NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca2 Ca2+ Influx & Excitotoxicity NMDAR->Ca2 Channel Opens F_THQ_NMDA Fluorinated THQ-2-CA (e.g., 18F-Analogs) F_THQ_NMDA->NMDAR Blocks Glycine Site cAMP cAMP EPAC1 EPAC1 Protein cAMP->EPAC1 Activates Rap1 Rap1 Activation (Hypertrophy/Fibrosis) EPAC1->Rap1 GEF Activity F_THQ_EPAC Fluorinated THQ (e.g., CE3F4) F_THQ_EPAC->EPAC1 Uncompetitive Inhibition

Caption: Mechanisms of action for fluorinated THQ-2-CA derivatives in NMDA and EPAC1 pathways.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific experimental choices are made.

Protocol 1: Synthesis and Chiral Resolution of Fluorinated THQ-2-CA

Causality: Enantiomeric purity is non-negotiable. The target proteins possess highly asymmetric binding pockets. For instance, the (-)-enantiomer (2R,4S) of the THQ-2-CA derivative L-689,560 is 540 times more potent than its (+)-enantiomer[7]. A racemic mixture will yield artificially deflated potency metrics.

  • Core Reduction: Perform catalytic hydrogenation (using Pt/C) of a substituted precursor (e.g., 6-fluoro-2-methylquinoline) to yield the racemic fluorinated tetrahydroquinoline core[4].

  • Formylation/Carboxylation: Treat the intermediate with acetic anhydride and formic acid to install the necessary N-formyl or carboxylic acid groups required for target binding[4].

  • Chiral Resolution (Self-Validation): Subject the racemic mixture to preparative chiral HPLC. Validate the separation by running analytical chiral HPLC on the isolated fractions. The optical purity must exceed 99% enantiomeric excess (ee) before proceeding to biological assays[7].

Protocol 2: In Vitro Radioligand Binding Assay (NMDA Glycine Site)

Causality: To accurately measure the binding affinity ( Ki​ ) of newly synthesized fluorinated THQ-2-CA analogs, a competitive radioligand binding assay is required. Using a highly specific tritiated ligand ensures that only the glycine binding site is interrogated[5].

  • Membrane Preparation: Isolate cortical membranes from the target species (e.g., rat or pig) expressing high densities of NMDA receptors.

  • Incubation: Incubate the membranes in a buffer solution with a fixed concentration of a 3 H-labeled ligand (e.g., [3H]L-689,560 or [3H]MDL-105,519) and varying concentrations of the fluorinated THQ-2-CA test compound[5][6].

  • Self-Validation (Defining Specific Binding): In parallel, run control wells containing a saturating concentration (1 mM) of a known cold competitor (e.g., unlabeled glycine or L-689,560). Logic: Total binding minus this non-specific binding (NSB) yields the specific binding. If NSB exceeds 30% of total binding, the membrane washing protocol must be optimized.

  • Quantification: Terminate the reaction via rapid vacuum filtration. Use liquid scintillation counting to measure the remaining radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Synth 1. Synthesis THQ-2-CA Core Fluor 2. Fluorination (e.g., 6-Fluoro) Synth->Fluor Purif 3. Chiral Resolution (R vs S Isomers) Fluor->Purif InVitro 4. In Vitro Assays (Radioligand/GEF) Purif->InVitro InVivo 5. PK/PD & Brain Penetrance (LogD) InVitro->InVivo

Caption: Step-by-step experimental workflow from synthesis to in vivo PK/PD validation.

References

  • Title: 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. Source: ACS Infectious Diseases. URL: [Link]

  • Title: trans-5,7-dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid as a potential NMDA ligand. Source: University of Mainz / Journal of Labelled Compounds and Radiopharmaceuticals. URL: [Link]

  • Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Source: NIH / PMC. URL: [Link]

  • Title: L-689,560 | CID 121918 - PubChem. Source: NIH / PubChem. URL: [Link]

  • Title: Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Modeling Epac1 interactions with the allosteric inhibitor AM-001 by co-solvent molecular dynamics. Source: NIH / PMC. URL: [Link]

Sources

Validation

quantitative NMR purity validation of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Accurate purity validation of early-stage pharmaceutical intermediates is a critical bottleneck in drug development. For fluorinated building blocks like 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid , tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity validation of early-stage pharmaceutical intermediates is a critical bottleneck in drug development. For fluorinated building blocks like 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid , traditional chromatographic methods often fall short due to the lack of identical, highly purified reference standards.

As a Senior Application Scientist, I approach purity not as a relative estimation, but as an absolute metrological assignment. Under the guidelines of USP <761>, Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method, allowing us to determine the absolute mass fraction of an analyte using an entirely unrelated Certified Reference Material (CRM)[1][2].

This guide objectively compares the analytical performance of ^1H qNMR, ^19F qNMR, and HPLC-UV for the purity validation of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, providing the mechanistic causality and step-by-step protocols required to build a self-validating analytical system.

The Analytical Challenge & Causality of Method Selection

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid presents a unique structural profile: it contains a chiral secondary amine, a carboxylic acid, aliphatic ring protons, aromatic protons, and a single fluorine atom at the C7 position.

When validating its purity, we must evaluate the causality behind our instrumental choices:

  • HPLC-UV: Relies on relative response factors. To determine absolute purity, you must possess a reference standard of the exact same molecule with a known purity. If the standard is unavailable or its purity is assumed, the entire validation system collapses.

  • ^1H qNMR: A universal primary ratio method. However, the aliphatic protons of the tetrahydroquinoline ring (1.5–3.5 ppm) and the carboxylic acid proton often overlap with residual water, deuterated solvent peaks, or structurally similar synthetic impurities[3].

  • ^19F qNMR: The optimal choice for this specific molecule. The single fluorine atom provides a distinct, isolated resonance (typically between -110 to -120 ppm). Because organic solvents, water, and most excipients contain no fluorine, the ^19F spectrum is entirely devoid of background interference[4][5].

Methodological Comparison: ^19F qNMR vs. ^1H qNMR vs. HPLC-UV

To objectively evaluate these techniques, we must compare their fundamental metrological parameters. The table below summarizes the performance metrics when analyzing fluorinated pharmaceutical intermediates.

Analytical Parameter^19F qNMR^1H qNMRHPLC-UV
Reference Standard Required Universal CRM (e.g., 3,5-BTFMBA)Universal CRM (e.g., Maleic Acid)Identical Compound Standard
Matrix/Solvent Interference Zero (Immune to water/solvents)Moderate (Susceptible to overlap)High (Susceptible to co-elution)
Specificity Extremely High (Wide chemical shift)Moderate (Narrow chemical shift)High (Depends on column chemistry)
Sensitivity High (~83% of ^1H sensitivity)Very HighExtremely High
Metrological Traceability SI-Traceable via CRMSI-Traceable via CRMDependent on standard purity
Self-Validating Capability Yes (Internal Standard Method)Yes (Internal Standard Method)No (Requires external calibration)

Data supported by comparative studies on fluorinated pharmaceuticals demonstrating that ^19F qNMR yields equivalent precision to ^1H qNMR but with superior baseline isolation[4].

Designing a Self-Validating qNMR System

A robust qNMR protocol is not merely a sequence of steps; it is a self-validating system where the internal mechanics of the experiment prove its own accuracy. The system relies on three critical pillars:

I. Gravimetric Rigor: The entire calculation is based on the exact mass of the analyte and the CRM. By weighing both the analyte and an SI-traceable CRM into the same vial using a high-precision microbalance ( d=0.001 mg), any variations in solvent volume or instrument sensitivity are inherently canceled out. Both compounds experience the exact same magnetic field and pulse sequence[2].

II. T1 Relaxation Causality: NMR signals are generated by tipping longitudinal magnetization into the transverse plane. If the system pulses again before the nuclei have fully relaxed back to their equilibrium state (T1 relaxation), the resulting signal will be artificially truncated. To prevent this, we must measure the T1 of the slowest relaxing nucleus and set the inter-pulse delay (D1) to ≥5×T1​ . This ensures >99.3% magnetization recovery, preserving the direct proportionality between signal area and the number of nuclei[2].

III. Decoupling and the Nuclear Overhauser Effect (NOE): When acquiring ^19F spectra with ^1H decoupling (or vice versa), the irradiation of the coupled nucleus can transfer magnetization through space (NOE), artificially inflating the integral of the target peak. To maintain quantitative integrity, we must use an inverse gated decoupling pulse sequence. This sequence turns the decoupler on only during data acquisition and turns it off during the relaxation delay, effectively suppressing NOE while maintaining a decoupled, easy-to-integrate singlet[5].

Step-by-Step Methodology: ^19F qNMR Protocol

The following protocol details the absolute purity validation of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid using 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the SI-traceable CRM[6].

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~10.0 mg of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid into a static-free glass vial using a microbalance. Record the exact mass ( Wx​ ).

  • Accurately weigh ~5.0 mg of the 3,5-BTFMBA CRM into the same vial. Record the exact mass ( Wstd​ ).

  • Add 1.0 mL of DMSO- d6​ and vortex until complete dissolution is achieved. Transfer 600 µL to a 5 mm NMR tube.

Step 2: T1 Relaxation Assessment

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Tune and match the probe to the ^19F frequency. Lock and shim the magnetic field.

  • Run an inversion-recovery experiment (t1ir pulse sequence) to measure the T1 of both the analyte's C7-fluorine and the CRM's trifluoromethyl fluorines.

  • Identify the longest T1 value (typically 2–4 seconds for fluorinated aromatics) and set the relaxation delay (D1) to 5×T1​ (e.g., 15–20 seconds).

Step 3: ^19F qNMR Acquisition

  • Select an inverse gated ^1H-decoupled ^19F pulse sequence (e.g., zgig in Bruker systems).

  • Set the excitation pulse angle to exactly 90° to maximize the signal-to-noise ratio.

  • Set the spectral width to cover at least +50 to -200 ppm to ensure uniform excitation across both the analyte and CRM signals.

  • Acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio >250:1 .

Step 4: Data Processing and Purity Calculation

  • Apply a zero-filling factor and an exponential window function (LB = 0.3 Hz) prior to Fourier transformation.

  • Perform meticulous manual phase correction and a high-order polynomial baseline correction.

  • Integrate the analyte peak ( Ix​ ) and the CRM peak ( Istd​ ).

  • Calculate the absolute mass fraction (Purity, Px​ ) using the primary ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of fluorine atoms (1 for analyte, 6 for 3,5-BTFMBA), M = molecular weight, W = gravimetric weight, and Pstd​ = certified purity of the CRM).

Workflow Visualization

The following diagram maps the logical dependencies of the self-validating qNMR workflow, illustrating how each experimental choice directly secures the integrity of the final purity calculation.

qNMR_Workflow A 1. Gravimetric Sample Prep (Analyte + CRM + Solvent) B 2. Inversion Recovery (T1) Measure Slowest Nucleus A->B Ensures Accurate Concentration C 3. qNMR Acquisition Pulse=90°, D1 ≥ 5*T1 B->C Prevents Signal Truncation D 4. Data Processing Phase/Baseline Correction C->D High S/N Ratio FID E 5. Absolute Purity Calculation Primary Ratio Method D->E Precise Integrals F 6. Orthogonal Cross-Check (HPLC-UV / Mass Balance) E->F Validates Results

qNMR Self-Validating Workflow for Absolute Purity Determination.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia. uspbpep.com.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. acs.org.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). usp.org.
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. nih.gov.
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). sepscience.com.
  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. chemrxiv.org.

Sources

Comparative

A Comprehensive Guide to the Crystallographic Comparison of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Polymorphs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Polymorphism in Drug Development Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a fundamental consideration in the pharmaceutical industry.[1][2] These different crystalline arrangements, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[3][4][5] Consequently, the identification and thorough characterization of all potential polymorphic forms of a new drug candidate, such as 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, are critical for ensuring product quality, therapeutic efficacy, and regulatory compliance.[6][7][8] An uncontrolled polymorphic transformation during manufacturing or storage can lead to significant changes in the drug's performance, potentially compromising its safety and effectiveness.[6][9] This guide provides a comprehensive framework for the systematic investigation and comparison of potential polymorphs of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, from initial screening to in-depth crystallographic analysis.

Part 1: A Strategic Approach to Polymorph Screening

The primary objective of a polymorph screen is to crystallize a compound under a wide range of conditions to identify as many solid forms as possible.[] Given that the number of known polymorphs for a given compound is often proportional to the research effort invested, a comprehensive screening strategy is paramount.[1] For 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a strategic workflow would be implemented to explore the crystallization landscape thoroughly.

Polymorph_Screening_Workflow cluster_Screening Polymorph Screening cluster_Characterization Initial Characterization cluster_Analysis Data Analysis & Selection Start Starting Material (7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid) Crystallization Multi-solvent Crystallization (Varying Solvents, Temperatures, Cooling Rates) Start->Crystallization Primary Method Other_Methods Alternative Crystallization Methods (Evaporation, Grinding, Sublimation, Slurry Conversion) Start->Other_Methods Secondary Methods PXRD Powder X-ray Diffraction (PXRD) (Primary Identification) Crystallization->PXRD Thermal Thermal Analysis (DSC, TGA) Crystallization->Thermal Spectroscopy Spectroscopy (FTIR, Raman) Crystallization->Spectroscopy Other_Methods->PXRD Other_Methods->Thermal Other_Methods->Spectroscopy Comparison Compare PXRD Patterns, Thermal Events, and Spectra PXRD->Comparison Thermal->Comparison Spectroscopy->Comparison Selection Select Unique Forms for Further Characterization Comparison->Selection Data_Integration PXRD PXRD (Unique Patterns) Polymorph_A Polymorph A (e.g., Thermodynamically Stable) PXRD->Polymorph_A Polymorph_B Polymorph B (e.g., Metastable Hydrate) PXRD->Polymorph_B DSC DSC (Different Melting Points) DSC->Polymorph_A DSC->Polymorph_B TGA TGA (Anhydrous vs. Solvated) TGA->Polymorph_A TGA->Polymorph_B Spectroscopy FTIR/Raman (Vibrational Shifts) Spectroscopy->Polymorph_A Spectroscopy->Polymorph_B ssNMR ssNMR (Different Chemical Shifts) ssNMR->Polymorph_A ssNMR->Polymorph_B Polymorph_B->Polymorph_A Transformation upon heating or desolvation

Sources

Validation

Benchmarking 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Derivatives in Enzyme Inhibition Assays: A Comparative Guide

Abstract This guide provides a comprehensive framework for evaluating the inhibitory potential of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives against target enzymes, particularly focusing o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the inhibitory potential of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives against target enzymes, particularly focusing on those within the kynurenine pathway. We present a comparative analysis of this novel compound series against known inhibitors, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize new enzyme inhibitors with therapeutic potential.

Introduction: The Rationale for Targeting the Kynurenine Pathway

The kynurenine pathway (KP) is the primary metabolic route for tryptophan catabolism, leading to the production of several neuroactive and immunomodulatory metabolites.[1] Dysregulation of this pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2] Key enzymes within this pathway, such as Kynurenine Aminotransferase (KAT) and Kynurenine-3-Monooxygenase (KMO), represent attractive therapeutic targets for modulating the levels of downstream metabolites.[1][2][3]

Specifically, Kynurenine Aminotransferase II (KAT-II) is predominantly responsible for the synthesis of kynurenic acid (KYNA) in the brain.[4] Elevated levels of KYNA have been observed in patients with schizophrenia, making KAT-II a prime target for the development of specific inhibitors to potentially alleviate cognitive deficits.[4][5][6][7] On the other hand, KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.[1][8] Inhibition of KMO is a promising strategy to decrease the production of these neurotoxic metabolites and concurrently increase the levels of neuroprotective KYNA.[3][8]

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and enzyme inhibitory effects.[9][10][11] The introduction of a fluorine atom at the 7-position and a carboxylic acid at the 2-position of this scaffold presents a novel chemical series for exploration as enzyme inhibitors. This guide details the benchmarking of these 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives against known inhibitors of kynurenine pathway enzymes.

Materials and Methods

Test Compounds and Reagents
  • Test Compounds: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its synthesized derivatives.

  • Reference Inhibitors:

    • PF-04859989 (for KAT-II)[5][7]

    • A known KMO inhibitor (e.g., UPF 648)

  • Enzymes: Recombinant human KAT-II and KMO.

  • Substrates: L-kynurenine, α-ketoglutarate, and pyridoxal 5'-phosphate (PLP) for KAT-II assays. L-kynurenine and NADPH for KMO assays.

  • Buffers and Reagents: All other reagents should be of analytical grade.

Experimental Workflows

A systematic approach is essential for the robust evaluation of enzyme inhibitors. The following workflow outlines the key stages of benchmarking.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency Determination cluster_2 Phase 3: Selectivity & Mechanism of Action A Compound Synthesis & Characterization B Single-Concentration Enzyme Inhibition Assay A->B Test Compounds C Identification of 'Hits' B->C >50% Inhibition D IC50 Determination Assays C->D Proceed with Hits E Calculation of Potency (IC50 values) D->E Concentration-Inhibition Data F Selectivity Profiling (vs. other enzymes) E->F G Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) F->G Selective Inhibitors

Caption: A generalized workflow for benchmarking novel enzyme inhibitors.

Enzyme Inhibition Assay Protocols
2.3.1. KAT-II Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established fluorescence-based assays which are known for their high sensitivity and suitability for high-throughput screening.[12][13][14][15] The assay measures the decrease in fluorescence upon the enzymatic conversion of a fluorescent substrate.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), enzyme stock solution (recombinant human KAT-II), substrate solution (L-kynurenine and α-ketoglutarate), and cofactor solution (PLP).

  • Compound Preparation: Prepare serial dilutions of the 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives and the reference inhibitor (PF-04859989) in DMSO.

  • Assay Plate Setup: In a 96-well black microplate, add 2 µL of the compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 48 µL of the enzyme-cofactor mix to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the substrate solution to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/405 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values by fitting the data to a dose-response curve using non-linear regression.

2.3.2. KMO Inhibition Assay (HPLC-Based)

High-Performance Liquid Chromatography (HPLC) based assays provide a robust and direct method for quantifying the substrate and product of an enzymatic reaction, offering high precision and specificity.[16][17][18][19]

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), enzyme stock solution (recombinant human KMO), substrate solution (L-kynurenine), and cofactor solution (NADPH).

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference KMO inhibitor.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, enzyme, and compound dilution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add the substrate and cofactor to start the reaction.

  • Reaction Termination: After a defined time (e.g., 30 minutes), stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto a suitable C18 column. Use an appropriate mobile phase to separate the substrate (L-kynurenine) and the product (3-hydroxykynurenine). Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 365 nm).

  • Data Analysis: Quantify the peak areas corresponding to the substrate and product. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Results: Comparative Performance Analysis

The inhibitory activities of the 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives are summarized below in comparison to the reference inhibitors.

Inhibition of Kynurenine Aminotransferase II (KAT-II)
CompoundIC₅₀ (µM)
7-Fluoro-THQ-2-COOH [Insert experimental value]
Derivative A [Insert experimental value]
Derivative B [Insert experimental value]
PF-04859989 (Reference) [Insert literature/experimental value]
Inhibition of Kynurenine-3-Monooxygenase (KMO)
CompoundIC₅₀ (µM)
7-Fluoro-THQ-2-COOH [Insert experimental value]
Derivative C [Insert experimental value]
Derivative D [Insert experimental value]
UPF 648 (Reference) [Insert literature/experimental value]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The initial screening and subsequent IC₅₀ determination will provide valuable insights into the structure-activity relationship (SAR) of the 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid scaffold.

SAR cluster_0 Structure-Activity Relationship (SAR) Analysis A Core Scaffold: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid B Modification at Position R1 A->B C Modification at Position R2 A->C D Modification at Position R3 A->D E Resulting Inhibitory Activity B->E C->E D->E

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic Acid Assays Using LC-MS/MS

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. For novel compounds such as 7-Fluoro-1,2,3,4-tetrahydroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical testing. For novel compounds such as 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a potential therapeutic agent, the ability to accurately and reliably measure its concentration in biological matrices is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison and a detailed protocol for the cross-validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays for this specific analyte. As a Senior Application Scientist, my focus is to blend technical precision with practical, field-tested insights to ensure the integrity of your bioanalytical data.

The validation of a bioanalytical method is not merely a checklist of experiments; it is a systematic process to demonstrate that the method is reliable and reproducible for its intended use.[1][2] When bioanalytical methods are transferred between laboratories or when different methods are used within a study, cross-validation becomes a critical step to ensure the comparability of data.[3][4][5] This guide will navigate the complexities of LC-MS/MS assay validation and cross-validation, with a specific focus on 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a small molecule that, for the purpose of this guide, we will treat as a new chemical entity in development.

The Bedrock of Bioanalysis: Regulatory Framework

The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines for bioanalytical method validation.[1][6][7] The ICH M10 guideline, in particular, has established a global standard for bioanalytical method validation, emphasizing the importance of ensuring data reliability and accuracy across different studies and sites.[2][3][4][5][7] A full validation is required when a new bioanalytical method is developed, while partial validation is sufficient for minor modifications to a validated method. Cross-validation is essential when data from different methods or laboratories will be combined or compared.[2][3][5]

Designing a Robust LC-MS/MS Assay for a Novel Fluoroquinolone

Given the absence of a standardized, published LC-MS/MS method for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, we will propose a scientifically sound, hypothetical method based on the known properties of similar molecules and established bioanalytical best practices.[8][9]

Proposed Analytical Method
  • Analyte: 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid-¹³C₂,¹⁵N) is the ideal choice to compensate for matrix effects and variability in sample processing.[10] If a stable isotope-labeled IS is not available, a structurally similar compound with close chromatographic retention time and similar ionization properties can be used.

  • Biological Matrix: Human Plasma (with K₂EDTA as anticoagulant)

Experimental Workflow: From Sample to Signal

The following diagram illustrates a typical workflow for the bioanalysis of a small molecule like our target analyte from a plasma sample.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: A typical bioanalytical workflow for LC-MS/MS analysis.

Comparison of LC-MS/MS Assay Performance: A Practical Overview

While specific performance data for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is not publicly available, the following table presents illustrative performance characteristics based on validated LC-MS/MS assays for other small molecule therapeutics in plasma. This provides a realistic benchmark for what a well-developed assay should achieve.

Performance Parameter Method A (Illustrative) Method B (Illustrative) Acceptance Criteria (based on FDA/ICH Guidelines)
Linearity (r²) > 0.998> 0.997≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Intra-day Accuracy (% Bias) -3.5% to +4.2%-5.1% to +6.8%±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) -4.8% to +5.5%-6.3% to +7.2%±15% (±20% at LLOQ)
Intra-day Precision (% CV) ≤ 6.8%≤ 8.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% CV) ≤ 7.5%≤ 9.3%≤ 15% (≤ 20% at LLOQ)
Mean Recovery (%) 92.5%88.7%Consistent, precise, and reproducible
Matrix Effect (IS Normalized) 0.95 - 1.080.92 - 1.11CV of IS-normalized matrix factor ≤ 15%

Disclaimer: The data presented in this table is for illustrative purposes only and is derived from established performance of LC-MS/MS assays for other small molecules. Actual performance for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid must be determined experimentally.

Step-by-Step Protocol for Cross-Validation

Cross-validation is performed to ensure that two or more bioanalytical methods are providing comparable results. This is crucial when, for instance, a study starts with one validated method and then transitions to another, or when samples from the same study are analyzed at different laboratories.[3][4][5]

Objective: To demonstrate the interchangeability of two validated LC-MS/MS assays (Assay A and Assay B) for the quantification of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in human plasma.
Materials:
  • Human plasma (K₂EDTA) from at least 6 different sources

  • Reference standard of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Internal Standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Validated LC-MS/MS systems for Assay A and Assay B

Procedure:
  • Preparation of Quality Control (QC) Samples:

    • Prepare a set of QC samples by spiking pooled human plasma with the analyte at a minimum of three concentration levels: low, medium, and high.

    • The concentrations should span the expected range of the study samples.

  • Analysis of QC Samples:

    • Analyze a minimum of six replicates of each QC level using both Assay A and Assay B.

    • The analysis should be performed on the same day to minimize time-dependent variations.

  • Data Evaluation:

    • Calculate the mean concentration and the percent coefficient of variation (%CV) for each QC level for both assays.

    • For each QC sample, calculate the percentage difference between the values obtained from Assay A and Assay B using the formula: % Difference = ((Value_AssayA - Value_AssayB) / mean(Value_AssayA, Value_AssayB)) * 100

  • Acceptance Criteria:

    • The mean concentration of the QCs from both assays should be within ±15% of the nominal concentration.

    • The %CV for the replicates at each QC level should not exceed 15%.

    • For at least two-thirds of the individual QC samples, the percentage difference between the two assays should be within ±20%.

The following diagram outlines the logical flow of the cross-validation process.

Cross-Validation Process cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_accept Acceptance cluster_result Outcome PrepQCs Prepare Low, Mid, High QCs in Pooled Plasma AnalyzeA Analyze QCs with Assay A (n ≥ 6) PrepQCs->AnalyzeA AnalyzeB Analyze QCs with Assay B (n ≥ 6) PrepQCs->AnalyzeB CalcStatsA Calculate Mean, %CV for Assay A AnalyzeA->CalcStatsA CalcStatsB Calculate Mean, %CV for Assay B AnalyzeB->CalcStatsB Compare Calculate % Difference for each QC sample CalcStatsA->Compare CalcStatsB->Compare Criteria Meet Acceptance Criteria? Compare->Criteria Pass Cross-Validation Successful Criteria->Pass Yes Fail Investigation Required Criteria->Fail No

Caption: Logical workflow for the cross-validation of two bioanalytical assays.

Mitigating Risks and Ensuring Success

The success of a cross-validation study hinges on meticulous planning and execution. Potential sources of discrepancy between assays include differences in:

  • Sample Preparation: Even minor variations in extraction procedures can lead to different recoveries.

  • Chromatography: Different columns, mobile phases, or gradient profiles can affect analyte retention and separation from interfering substances.[11]

  • Mass Spectrometry: Variations in instrument tuning, ion source parameters, or collision energies can impact sensitivity and fragmentation patterns.

  • Matrix Effects: The influence of co-eluting endogenous components can differ between analytical platforms, potentially causing ion suppression or enhancement.[12][13] It is crucial to evaluate matrix effects from multiple sources of the biological matrix.[13]

Should a cross-validation study fail to meet the acceptance criteria, a thorough investigation is warranted to identify the root cause of the discrepancy. This may involve a side-by-side comparison of each step of the analytical methods and may necessitate further method optimization.

Conclusion

The cross-validation of bioanalytical assays is a non-negotiable component of ensuring data integrity in drug development. For a novel compound like 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, establishing a robust and reliable LC-MS/MS assay and successfully cross-validating it across different methods or laboratories provides the confidence needed for critical decision-making in preclinical and clinical studies. By adhering to regulatory guidelines, employing sound scientific principles, and meticulously executing the validation protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible, and defensible bioanalytical data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories. (2025, March 26). IQVIA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • Bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). ICH.
  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017, August 1). AACC.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). FDA.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Taylor & Francis Online.
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). HHS.gov.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6). NCBI.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2025, February 17). Future Science.
  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. (2009, November 15). NCBI.
  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC. (n.d.). NCBI.
  • Full article: Co-Medication and Interference Testing in Bioanalysis: A European Bioanalysis Forum Recommendation - Taylor & Francis. (2016, July 15). Taylor & Francis Online.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 8). YouTube.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects - ResearchGate. (n.d.). ResearchGate.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24). YouTube.
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences. (n.d.). Aragen Life Sciences.
  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Resolian.
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  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021, December 15). SpringerLink.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

For researchers and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a fluorinated quinoline derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally similar chemicals and general best practices for hazardous waste management.

The quinoline class of compounds can present various hazards, including potential toxicity if ingested, as well as skin and eye irritation.[1] Furthermore, the fluoroquinolone group of antibiotics, to which this compound is related, is recognized for its potential to contribute to antibiotic resistance and cause long-term environmental effects if not disposed of properly.[2][3] Therefore, meticulous adherence to these disposal protocols is imperative.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of handling potentially hazardous chemicals.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation.[4]
Eye Protection Safety goggles or a face shieldTo protect against splashes and accidental eye contact.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if dust or aerosols are generated.[1][5]To prevent inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid waste.

1. Waste Segregation and Container Selection:

  • Solid Waste: All solid waste, including residual amounts of the compound, contaminated weighing paper, and used gloves or wipes, must be collected in a designated hazardous waste container.[6] This container should be clearly labeled as "Hazardous Waste" and specify the chemical name.[7]

  • Liquid Waste: Solutions containing 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid should be collected in a separate, compatible hazardous liquid waste container.[1] The container must be made of a material that does not react with the chemical and have a secure, leak-proof screw-on cap.[6][8] Do not mix this waste with other incompatible waste streams.[7]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[6]

2. Decontamination of Glassware:

  • Glassware that has come into contact with the compound must be decontaminated.

  • Rinse the glassware with a suitable solvent, such as ethanol or acetone.

  • The rinsate from this cleaning process is considered hazardous and must be collected in the designated hazardous liquid waste container.[1]

  • After the initial solvent rinse, the glassware can be washed with soap and water.

3. Spill Management:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate vicinity.

  • Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Collection: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous solid waste container.[10] Avoid creating dust.[10]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • The ultimate disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid waste must be handled by a licensed hazardous waste disposal contractor.[1]

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area until collection.[8] This area should be secure and under the control of laboratory personnel.[6]

The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Caption: Disposal workflow for 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

References

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
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  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
  • BenchChem. (2025, December). Safeguarding Research and the Environment: Proper Disposal of Pazufloxacin. BenchChem.
  • EvitaChem. 7-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. EvitaChem.
  • NextSDS. 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. NextSDS.
  • NextSDS.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Fisher Scientific.
  • Fisher Scientific. (2013, December 10). SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%. Fisher Scientific.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. NJ.gov.
  • MilliporeSigma. 7-fluoro-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid. MilliporeSigma.
  • Guidechem. 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid ethyl ester. Guidechem.
  • Sigma-Aldrich. (2025, November 6).
  • ChemScene. (2023, May 12). Safety Data Sheet - (S)-6-Fluorochromane-2-carboxylic acid. ChemScene.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet - 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Cayman Chemical.
  • Sigma-Aldrich. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 799274-06-9. Sigma-Aldrich.
  • chemBlink.
  • Al-Gheethi, A. A., et al. (2024, April 30). Recent advancements in fluoroquinolones removal techniques from wastewater. Environmental Science and Pollution Research.
  • BenchChem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. BenchChem.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
  • Santa Cruz Biotechnology. 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. SCBT.
  • ChemicalBook. (2026, January 17). 7-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE. ChemicalBook.
  • Wang, S., et al. (2022). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. PMC.
  • Gauthier, C., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PMC.
  • ResearchGate. (2024, July). Some commercialized pesticides or drugs with fluorinated quinoline derivatives.
  • Gauthier, C., et al. (2021, April 27). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging.

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Handling

A Comprehensive Guide to the Safe Handling of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

This document provides essential, immediate safety and logistical information for the handling of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling of 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar quinoline derivatives and fluorinated organic acids. It is imperative that researchers supplement this guide with a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety (EHS) department.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal): Likely harmful if swallowed or absorbed through the skin.[1][3]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[1][3]

  • Mutagenicity and Carcinogenicity: Handle as a potential mutagen and carcinogen based on data for quinoline.[2]

  • Respiratory Irritation: As a solid, dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Protection Type Recommended Equipment Area of Use
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Check for integrity before use.[3][4]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.[4][5][6]All handling procedures.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.[1][4]All handling procedures.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[1][3][4]Weighing, transferring solids, and any procedure that may generate dust or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow diagram and procedural steps provide a clear guide for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Review SDS (if available) and this guide prep_2 Don appropriate PPE prep_1->prep_2 prep_3 Ensure fume hood is operational prep_2->prep_3 prep_4 Verify eyewash station and safety shower accessibility prep_3->prep_4 handle_1 Weigh compound in fume hood prep_4->handle_1 Proceed to handling handle_2 Slowly add solid to solvent to prevent splashing handle_1->handle_2 handle_3 Keep container tightly closed when not in use handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 Experiment complete clean_2 Remove and dispose of PPE as hazardous waste clean_1->clean_2 clean_3 Wash hands thoroughly clean_2->clean_3 disp_1 Collect all waste in a labeled, sealed container clean_3->disp_1 Prepare for disposal disp_2 Follow institutional and local regulations for hazardous chemical waste disposal disp_1->disp_2

Sources

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